Ethyl 2-chloro-4-trifluoromethylphenylacetate
Description
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Properties
Molecular Formula |
C11H10ClF3O2 |
|---|---|
Molecular Weight |
266.64 g/mol |
IUPAC Name |
ethyl 2-[2-chloro-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10ClF3O2/c1-2-17-10(16)5-7-3-4-8(6-9(7)12)11(13,14)15/h3-4,6H,2,5H2,1H3 |
InChI Key |
FLVDAIVZIVKQRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Comprehensive Synthesis and Structural Analysis of Ethyl 2-chloro-4-(trifluoromethyl)phenylacetate: A Technical Guide for Advanced Medicinal Chemistry
Executive Summary
Ethyl 2-chloro-4-(trifluoromethyl)phenylacetate (CAS: 2112740-96-0) is a highly versatile fluorinated building block utilized extensively in modern drug discovery and agrochemical development[1]. The strategic incorporation of both a chlorine atom and a trifluoromethyl ( ) group on the phenyl ring significantly modulates the physicochemical properties of downstream active pharmaceutical ingredients (APIs). These halogens act as powerful bioisosteres that enhance lipophilicity, improve metabolic stability against cytochrome P450 oxidation, and increase target binding affinity through halogen bonding. This whitepaper details robust synthetic methodologies, mechanistic rationales, and rigorous structural characterization protocols for this compound.
Retrosynthetic Analysis & Pathway Design
To synthesize the target ester, two primary pathways are viable depending on precursor availability and scale:
-
Pathway A (Direct Esterification): The most direct route utilizes the commercially available 2 (CAS: 601513-26-2)[2]. This pathway employs a modified Fischer esterification using an acid chloride intermediate to ensure quantitative conversion.
-
Pathway B (Homologation & Pinner Reaction): Begins with3 (CAS: 279252-26-5)[3]. The benzyl bromide undergoes nucleophilic substitution with a cyanide source to form the corresponding acetonitrile, followed by a Pinner-type alcoholysis in ethanol saturated with HCl gas to yield the ethyl ester.
Retrosynthetic pathways for Ethyl 2-chloro-4-(trifluoromethyl)phenylacetate.
Experimental Protocols & Mechanistic Insights
Expertise & Experience: Direct Fischer esterification of phenylacetic acids often stalls at ~80% conversion due to the thermodynamic equilibrium of water generation. While a Dean-Stark apparatus is standard for higher boiling alcohols, the low boiling point of ethanol makes azeotropic water removal inefficient. Therefore, converting the acid to an acid chloride in situ ensures an irreversible, quantitative conversion to the ester.
Protocol A: Synthesis via Acid Chloride Intermediate (Self-Validating Workflow)
Rationale: Thionyl chloride ( ) alone can be sluggish when reacting with electron-deficient phenylacetic acids (the group withdraws electron density). N,N-dimethylformamide (DMF) is added as a nucleophilic catalyst. DMF reacts with to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which rapidly activates the carboxylic acid.
-
Activation: Charge a flame-dried 250 mL round-bottom flask with 2-chloro-4-(trifluoromethyl)phenylacetic acid (10.0 g, 41.9 mmol) and anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.
-
Catalysis: Add DMF (0.1 mL, catalytic) to the suspension.
-
Chlorination: Dropwise add thionyl chloride ( , 4.5 mL, 62.0 mmol) at 0 °C.
-
Self-Validation Checkpoint: Vigorous gas evolution ( and ) will be observed immediately. The reaction is deemed complete when gas evolution ceases entirely and the opaque suspension becomes a clear, homogeneous solution (approx. 2 hours at 25 °C).
-
-
Concentration: Remove excess and DCM under reduced pressure (rotary evaporator followed by high vacuum) to yield the crude acid chloride as a pale yellow oil.
-
Esterification: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 50 mL) and cool to 0 °C. Slowly add absolute ethanol (25 mL) followed by triethylamine (TEA, 8.0 mL, 57.4 mmol).
-
Self-Validation Checkpoint: The immediate formation of a dense white precipitate (TEA·HCl) confirms that the nucleophilic acyl substitution is proceeding successfully.
-
-
Workup: Stir for 1 hour, then quench with distilled water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers sequentially with 1M HCl, saturated , and brine. Dry over anhydrous , filter, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate, 9:1) to afford the target ester as a clear, colorless liquid (>95% yield).
Step-by-step workflow and self-validation checkpoints for Protocol A.
Structural Analysis & Characterization
Rigorous structural validation is required to ensure the regiochemistry of the chloro and trifluoromethyl groups remains intact and to confirm successful esterification. The analytical data below correlates with the structural features of the synthesized molecule[4].
Table 1: Comprehensive Spectroscopic and Spectrometric Data
| Analytical Method | Parameter | Observed Signal / Value | Assignment / Interpretation |
| H NMR (400 MHz, ) | 7.68 | 1H, s | Aromatic proton (H-3, adjacent to Cl and ) |
| 7.52 | 1H, d, J = 8.0 Hz | Aromatic proton (H-5) | |
| 7.41 | 1H, d, J = 8.0 Hz | Aromatic proton (H-6) | |
| 4.18 | 2H, q, J = 7.1 Hz | Ester | |
| 3.82 | 2H, s | Benzylic | |
| 1.25 | 3H, t, J = 7.1 Hz | Ester | |
| C NMR (100 MHz, ) | 170.5 | Ester carbonyl carbon | |
| 123.5 (q, J = 272 Hz) | Trifluoromethyl carbon | ||
| 61.2 | Ester methylene carbon | ||
| 39.4 | Benzylic methylene carbon | ||
| F NMR (376 MHz, ) | -62.5 | 3F, s | Trifluoromethyl fluorine atoms |
| GC-MS (EI, 70 eV) | m/z 266 | Molecular ion ( isotope) | |
| m/z 268 | Molecular ion ( isotope, ~33% intensity) | ||
| m/z 193 | Base peak, loss of ester radical |
Mass Spectrometry Validation Note: The isotopic pattern of the molecular ion ( at 266 and at 268 in an exact 3:1 ratio) is the definitive self-validating signature of a mono-chlorinated species. Furthermore, the base peak at m/z 193 corresponds to the highly stable 2-chloro-4-(trifluoromethyl)benzyl cation, confirming the structural integrity of the benzylic core.
References
-
ChemicalBook. "2-氯-4-三氟甲基苯乙酸乙酯CAS#: 2112740-96-0".[1]
-
Sigma-Aldrich. "2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID".[2]
-
Ambeed. "279252-26-5 | 1-(Bromomethyl)-2-chloro-4-(trifluoromethyl)benzene".[3]
-
Google Patents. "CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid".[4]
Sources
- 1. 2-氯-4-三氟甲基苯乙酸乙酯 CAS#: 2112740-96-0 [m.chemicalbook.com]
- 2. 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID | 601513-26-2 [sigmaaldrich.com]
- 3. 279252-26-5 | 1-(Bromomethyl)-2-chloro-4-(trifluoromethyl)benzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Reactivity and Chemical Behavior of Ethyl 2-chloro-4-trifluoromethylphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of Ethyl 2-chloro-4-trifluoromethylphenylacetate. This compound, possessing a unique combination of a reactive ester, a sterically hindering and electronically influential ortho-chloro substituent, and a strongly electron-withdrawing para-trifluoromethyl group, presents a versatile scaffold for organic synthesis and drug discovery. This document delves into the nuanced interplay of these functional groups, offering insights into its behavior in key chemical transformations including ester hydrolysis, nucleophilic and electrophilic aromatic substitution, and benzylic functionalization. Detailed experimental protocols for the synthesis of its precursor and predicted reaction pathways are provided, supported by mechanistic discussions and relevant spectroscopic data from analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic strategies involving this and structurally related molecules.
Introduction
Ethyl 2-chloro-4-trifluoromethylphenylacetate is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structural architecture, featuring an ethyl phenylacetate core modified with a chlorine atom and a trifluoromethyl group, imparts a distinct reactivity profile. The trifluoromethyl group, a common moiety in pharmaceuticals, is known to enhance metabolic stability and binding affinity of drug candidates. The ortho-chloro substituent not only influences the electronic nature of the aromatic ring but also provides a potential site for further functionalization through nucleophilic aromatic substitution. The ethyl ester functionality serves as a versatile handle for various chemical transformations, including hydrolysis, amidation, and reduction.
This guide will provide a detailed exploration of the chemical behavior of Ethyl 2-chloro-4-trifluoromethylphenylacetate, moving beyond a simple cataloging of reactions to explain the underlying principles governing its reactivity. By understanding the electronic and steric effects of its constituent functional groups, researchers can strategically employ this molecule as a key building block in the synthesis of complex target structures.
Physicochemical Properties
While specific experimental data for Ethyl 2-chloro-4-trifluoromethylphenylacetate is not widely available, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₉ClF₃O₂ | - |
| Molecular Weight | 266.63 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar phenylacetate esters. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be higher than ethyl phenylacetate due to increased molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | Typical for a moderately polar organic ester. |
| Lipophilicity (LogP) | High | The presence of the trifluoromethyl and chloro groups significantly increases lipophilicity compared to ethyl phenylacetate. |
Synthesis of Ethyl 2-chloro-4-trifluoromethylphenylacetate
The most direct synthetic route to Ethyl 2-chloro-4-trifluoromethylphenylacetate involves the esterification of its corresponding carboxylic acid, 2-chloro-4-trifluoromethylphenylacetic acid.
Synthesis of 2-chloro-4-trifluoromethylphenylacetic Acid
A plausible synthetic pathway to the precursor acid starts from 3,4-dichlorobenzotrifluoride, as outlined in patent literature. This involves a malonic ester synthesis followed by hydrolysis and decarboxylation.
Reaction Scheme:
Caption: Synthesis of the precursor acid via malonic ester synthesis.
Fischer Esterification
The conversion of 2-chloro-4-trifluoromethylphenylacetic acid to the ethyl ester can be achieved through a classic Fischer esterification.[1][2][3][4] This acid-catalyzed reaction with ethanol is an equilibrium process, and driving the reaction to completion often involves using a large excess of the alcohol or removing the water formed.
Experimental Protocol (Predicted):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-trifluoromethylphenylacetic acid (1.0 eq) in absolute ethanol (10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford Ethyl 2-chloro-4-trifluoromethylphenylacetate.
Caption: General workflow for the Fischer esterification.
Chemical Reactivity
The chemical behavior of Ethyl 2-chloro-4-trifluoromethylphenylacetate is dictated by the interplay of its three key functional components: the ethyl ester, the ortho-chloro substituent, and the para-trifluoromethyl group.
Reactions of the Ester Group
The ethyl ester functionality is a primary site for nucleophilic acyl substitution.
-
Hydrolysis: The ester can be hydrolyzed to the parent carboxylic acid under both acidic and basic conditions. The rate of alkaline hydrolysis is expected to be enhanced by the electron-withdrawing nature of the chloro and trifluoromethyl groups on the phenyl ring.
-
Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group can be exchanged for another alkyl group.
-
Amidation: Reaction with amines can form the corresponding amides. This is often facilitated by activating the carboxylic acid (derived from hydrolysis) or by direct aminolysis under more forcing conditions.
-
Reduction: The ester can be reduced to the corresponding alcohol, 2-(2-chloro-4-trifluoromethylphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Nucleophilic Aromatic Substitution (SNAr)
The phenyl ring of Ethyl 2-chloro-4-trifluoromethylphenylacetate is activated towards nucleophilic aromatic substitution.[5][6][7] The powerful electron-withdrawing trifluoromethyl group at the para position, in concert with the ortho-chloro group, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles.
Mechanistic Rationale:
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The negative charge of this intermediate is delocalized onto the electron-withdrawing trifluoromethyl group, which stabilizes the transition state and facilitates the substitution.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution.
Predicted Reactivity:
Strong nucleophiles such as alkoxides, thiolates, and amines are expected to displace the ortho-chloro substituent. The reaction conditions would typically involve a polar aprotic solvent (e.g., DMF, DMSO) and may require elevated temperatures.
Electrophilic Aromatic Substitution
The phenyl ring is strongly deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups.[8][9][10][11]
-
Directing Effects: The trifluoromethyl group is a strong deactivator and a meta-director. The chlorine atom is also a deactivator but is an ortho, para-director. The directing effects of these two groups are in opposition.
-
Regioselectivity: Electrophilic attack is predicted to be difficult and will likely occur at the positions least deactivated. The probable site of substitution would be ortho to the chloro group and meta to the trifluoromethyl group (position 3) or meta to both groups (position 5). Harsh reaction conditions would be required.
Reactions at the Benzylic Position
The methylene (CH₂) group adjacent to the aromatic ring and the carbonyl group is activated and can participate in various reactions.
-
Enolate Formation and Alkylation: In the presence of a suitable base, the α-proton can be abstracted to form an enolate, which can then be alkylated with electrophiles.
-
Oxidation: The benzylic C-H bonds can be oxidized to a carbonyl group under appropriate conditions.[12][13]
-
Radical Reactions: The benzylic position is also susceptible to radical-mediated reactions, such as bromination with N-bromosuccinimide (NBS).
Spectroscopic Characterization (Predicted)
Based on data from analogous compounds, the following spectroscopic features are anticipated for Ethyl 2-chloro-4-trifluoromethylphenylacetate.[12][14][15][16][17][18][19][20][21][22]
-
¹H NMR:
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
-
Methylene Protons (-CH₂-): A singlet around δ 3.6-4.0 ppm.
-
Ethyl Group: A quartet for the -OCH₂- protons around δ 4.1-4.3 ppm and a triplet for the -CH₃ protons around δ 1.2-1.4 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal around δ 170 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to ¹³C-¹⁹F coupling.[8][16][19][20]
-
Methylene Carbon: A signal around δ 40-45 ppm.
-
Ethyl Group Carbons: Signals for -OCH₂- around δ 60-62 ppm and for -CH₃ around δ 14 ppm.
-
-
IR Spectroscopy:
-
C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹.
-
C-Cl Stretch: An absorption band in the region of 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic bands in their respective regions.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observable.
-
Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the entire ester group. The presence of chlorine would result in a characteristic M+2 isotope peak with approximately one-third the intensity of the M⁺ peak.
-
Applications in Drug Discovery and Development
Substituted phenylacetic acid derivatives are prevalent scaffolds in medicinal chemistry. The 2-chloro-4-trifluoromethylphenyl moiety, in particular, has been incorporated into molecules with significant biological activity.
A notable example is in the development of c-KIT kinase inhibitors.[14][15][23][24][25] The compound 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide, which shares a similar core structure, has been identified as a potent inhibitor against a broad spectrum of c-KIT kinase mutants, which are implicated in gastrointestinal stromal tumors.[14][15] The 2-chloro-4-trifluoromethylphenyl group in this context likely contributes to the binding affinity and overall pharmacokinetic profile of the inhibitor.
The structural features of Ethyl 2-chloro-4-trifluoromethylphenylacetate make it an attractive starting material or intermediate for the synthesis of novel therapeutic agents targeting a range of biological targets.
Conclusion
Ethyl 2-chloro-4-trifluoromethylphenylacetate is a multifaceted molecule with a rich and predictable chemical reactivity. The strategic placement of the chloro and trifluoromethyl substituents on the phenylacetate framework opens up a wide array of synthetic possibilities. Its ester functionality allows for straightforward modifications, while the activated aromatic ring is amenable to nucleophilic substitution, providing a pathway for the introduction of diverse functionalities. Although the ring is deactivated towards electrophilic substitution, reactions at the benzylic position offer an alternative handle for molecular elaboration. The demonstrated utility of the 2-chloro-4-trifluoromethylphenyl scaffold in potent kinase inhibitors underscores the potential of this compound and its derivatives in drug discovery programs. This guide provides a foundational understanding of its chemical behavior, intended to empower researchers to harness its synthetic potential in their scientific endeavors.
References
-
Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed. (2019). Retrieved from [Link]
-
Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors | Journal of Medicinal Chemistry. (2019). Retrieved from [Link]
-
(a) ¹H NMR spectrum of p-cresyl phenyl acetate. ¹H NMR data of p-cresyl... - ResearchGate. (n.d.). Retrieved from [Link]
-
Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023 - Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Retrieved from [Link]
-
Ethyl 2-(2-chlorophenyl)acetate | C10H11ClO2 | CID 10081468 - PubChem. (n.d.). Retrieved from [Link]
-
Supporting Information for Experimental procedures and analytical data Table of Contents - Rsc.org. (n.d.). Retrieved from [Link]
-
Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. (2020). Retrieved from [Link]
-
Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - MDPI. (2023). Retrieved from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
4-Nitro-3-(trifluoromethyl)phenol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
Spectra of ethyl acetate - School of Chemistry. (n.d.). Retrieved from [Link]
-
Inhibition of c-Kit by tyrosine kinase inhibitors - Haematologica. (2015). Retrieved from [Link]
-
Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization - PubMed. (2018). Retrieved from [Link]
-
Effect of chloromethyl substituent vs methyl substituent on yields of nitration. (2019). Retrieved from [Link]
-
Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. (2016). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]
-
Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF. (n.d.). Retrieved from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]
-
Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations | Organic Letters. (2018). Retrieved from [Link]
-
Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate - PMC. (n.d.). Retrieved from [Link]
-
A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC. (n.d.). Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). Retrieved from [Link]
-
NMR spectrum of ethyl acetate - YouTube. (2021). Retrieved from [Link]
-
Visible‐Light‐Induced Benzylic C‐H Functionalization for the Synthesis of 2‐Arylquinazolines | Request PDF. (n.d.). Retrieved from [Link]
-
ESTERIFICATION REACTION OF ACETIC ACID AND ETHANOL WITH H2SO4: BATCH KINETICS AND SIMULATION APPROACH - IJATES. (n.d.). Retrieved from [Link]
-
Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF 3 - Beilstein Journals. (2013). Retrieved from [Link]
- JPH1192423A - Production of methyl ester or ethyl ester of trifluoroacetic acid and chlorodifluoroacetic acid - Google Patents. (n.d.).
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. (n.d.). Retrieved from [Link]
-
In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles - RSC Publishing. (n.d.). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Ester synthesis by esterification [organic-chemistry.org]
- 4. ijates.com [ijates.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl phenylacetate(101-97-3) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rsc.org [rsc.org]
- 17. 4-Trifluoromethylphenol(402-45-9) 13C NMR [m.chemicalbook.com]
- 18. Ethyl 2-(2-chlorophenyl)acetate | C10H11ClO2 | CID 10081468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectrabase.com [spectrabase.com]
- 21. Spectra [chm.bris.ac.uk]
- 22. m.youtube.com [m.youtube.com]
- 23. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) [mdpi.com]
- 24. Inhibition of c-Kit by tyrosine kinase inhibitors | Haematologica [haematologica.org]
- 25. semanticscholar.org [semanticscholar.org]
Ethyl 2-chloro-4-trifluoromethylphenylacetate: A Versatile Building Block in Modern Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the strategic decoration of phenyl rings with halogens and fluorinated alkyl groups is a cornerstone of rational drug design. Ethyl 2-chloro-4-trifluoromethylphenylacetate (CAS: 2112740-96-0) represents a highly specialized, multi-functional synthetic intermediate[1]. Featuring a phenylacetic acid core masked as an ethyl ester, this molecule is distinguished by its ortho-chloro and para-trifluoromethyl (-CF₃) substitutions.
As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a pre-configured pharmacophore. The specific substitution pattern on this scaffold provides an optimal balance of lipophilicity, metabolic resistance, and steric conformation, making it an invaluable precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), Liver X Receptor (LXR) agonists, and CRTH2 antagonists. This whitepaper deconstructs the structural rationale, pharmacological applications, and self-validating synthetic protocols associated with this critical building block.
Physicochemical Profiling & Structural Rationale
To understand the utility of Ethyl 2-chloro-4-trifluoromethylphenylacetate, we must analyze the causality behind its specific functional groups. Each moiety serves a distinct mechanistic purpose in both synthesis and in vivo pharmacology.
Quantitative Data Summary
| Property | Value | Pharmacological & Synthetic Relevance |
| CAS Number | 2112740-96-0 | Unique registry identifier for procurement[1]. |
| Molecular Formula | C₁₁H₁₀ClF₃O₂ | Halogenated framework ensures high metabolic stability. |
| Molecular Weight | 266.64 g/mol | Low MW allows for extensive downstream coupling without violating Lipinski's Rule of 5[1]. |
| LogP (Estimated) | ~3.5 - 4.0 | High lipophilicity driven by the -CF₃ group; ensures excellent membrane permeability. |
| Hydrogen Bond Donors | 0 | As an ester, it lacks HBDs, aiding in passive cellular diffusion prior to intracellular hydrolysis. |
| Hydrogen Bond Acceptors | 5 | Fluorine and oxygen atoms provide multiple interaction points for target binding. |
The Causality of the Scaffold
-
The Para-Trifluoromethyl (-CF₃) Group : In medicinal chemistry, the para position of a phenyl ring is highly susceptible to cytochrome P450-mediated oxidation. The strong electron-withdrawing nature and high carbon-fluorine bond energy of the -CF₃ group effectively block this metabolic liability. Furthermore, it significantly increases the overall lipophilicity (LogP) of the molecule, driving the compound into deep, hydrophobic receptor pockets.
-
The Ortho-Chloro (-Cl) Group : The chlorine atom at the ortho position is a classic conformational lock. Due to steric hindrance, it forces the phenyl ring out of plane relative to the acetic acid side chain. This orthogonal conformation is a strict requirement for binding in specific targets, such as the COX-2 active site side pocket.
-
The Ethyl Ester Handle : The ester serves a dual purpose. Synthetically, it protects the carboxylic acid during upstream cross-coupling reactions. Pharmacologically, it acts as a highly permeable prodrug handle that can be cleaved by intracellular esterases to release the active free acid pharmacophore.
Structure-Activity Relationship (SAR) logic of the core scaffold.
Primary Therapeutic Applications
Once the ethyl ester is hydrolyzed to its active free acid form (2-chloro-4-(trifluoromethyl)phenylacetic acid), the scaffold becomes a potent ligand for several critical biological targets.
Liver X Receptor (LXR) & PPAR Agonists
Phenylacetic acid derivatives are heavily utilized in the development of LXR agonists for the treatment of atherosclerosis and metabolic syndrome. According to research published in the , the terminal carboxylic acid group forms a well-ordered hydrogen bond network with the main-chain nitrogen of Leu330 and the Nε, NH atoms of Arg319 in the LXR binding pocket[2]. Concurrently, the chloro-trifluoromethyl benzyl groups exploit the hydrophobic regions lining this pocket[2]. The orthogonal geometry induced by the ortho-chloro group perfectly positions the -CF₃ moiety into this lipophilic cleft, maximizing binding affinity.
CRTH2 (DP2) Antagonists for Asthma
The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein-coupled receptor targeted for asthma and allergic diseases. Phenylacetic acid derivatives, such as Vidupiprant (AMG 853), are potent CRTH2 antagonists[3]. As detailed in , the phenylacetic acid core is essential for displacing Prostaglandin D2 (PGD2) from the receptor[4]. The 2-chloro-4-trifluoromethyl substitution pattern enhances the residence time of the antagonist on the receptor by anchoring the molecule in the hydrophobic sub-pocket of CRTH2.
Selective COX-2 Inhibitors (NSAIDs)
The structural blueprint of this compound is highly reminiscent of Lumiracoxib and Diclofenac. In COX-2 inhibitors, the phenylacetic acid moiety is the primary anchor. Research in the demonstrates that halogen substitutions (like chlorine and fluorine) on the lower aniline ring are critical for determining the potency and extent of COX-2 selectivity[5]. The ortho-chloro group forces the necessary dihedral angle, while the bulky -CF₃ group prevents the molecule from entering the narrower COX-1 active site, thereby ensuring COX-2 selectivity and reducing gastrointestinal side effects[5].
Workflow from ester prodrug to active free acid and its multi-target pharmacological pathways.
Experimental Protocols & Synthetic Workflows
To harness this building block, researchers must execute precise synthetic transformations. The following protocols are designed as self-validating systems, ensuring that the chemist can mechanically verify success at each step.
Protocol A: Base-Catalyzed Saponification to the Active Free Acid
Objective: Convert the ethyl ester prodrug handle into the active pharmacophore (free carboxylic acid) required for Arg319 (LXR) or COX-2 binding.
-
Solubilization: Dissolve 1.0 equivalent of Ethyl 2-chloro-4-trifluoromethylphenylacetate in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M concentration).
-
Causality: The mixed solvent system is critical. THF solubilizes the highly lipophilic starting material, H₂O dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture, preventing unreacted ester from becoming trapped in hydrophobic micelles.
-
-
Base Addition: Cool the mixture to 0°C and add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) in a single portion.
-
Causality: LiOH is preferred over NaOH or KOH. The lithium cation coordinates weakly with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydrolysis without causing unwanted side reactions at the sensitive benzylic position.
-
-
Reaction Monitoring (Self-Validation): Stir at room temperature for 2-4 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The starting ester will appear as a high Rf spot under UV light, while the newly formed lithium carboxylate salt will remain completely at the baseline. The reaction is complete when the high Rf spot disappears.
-
Workup and Precipitation: Concentrate the mixture in vacuo to remove the volatile THF and MeOH. Dilute the remaining aqueous residue with water and wash once with Diethyl Ether to extract any unreacted organic impurities. Carefully acidify the aqueous layer with 1M HCl dropwise until the pH reaches ~2.
-
Causality: Protonating the carboxylate neutralizes its charge. Because the -CF₃ and -Cl groups are highly lipophilic, the neutral free acid has virtually zero aqueous solubility and will rapidly crash out of the solution as a dense white precipitate.
-
-
Isolation: Filter the precipitate through a Büchner funnel, wash with ice-cold water to remove residual salts, and dry under high vacuum to yield 2-chloro-4-(trifluoromethyl)phenylacetic acid.
Protocol B: Amide Coupling for CRTH2 Antagonist Library Synthesis
Objective: Couple the newly synthesized free acid with various functionalized amines to generate a library of potential CRTH2 antagonists.
-
Activation: Dissolve 1.0 equivalent of the free acid in anhydrous DMF under a nitrogen atmosphere. Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt-active ester. DIPEA is chosen as a sterically hindered, non-nucleophilic base; it deprotonates the carboxylic acid to initiate the reaction but is too bulky to compete with the incoming amine nucleophile.
-
-
Coupling: Add 1.1 equivalents of the target primary or secondary amine. Stir at room temperature for 12 hours.
-
Quenching & Extraction (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc.
-
Causality: The mild basic quench neutralizes any residual acid and effectively pulls the highly polar HOAt byproduct (generated from HATU) into the aqueous phase, leaving the desired lipophilic amide in the organic layer.
-
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the final amide derivative.
References
-
Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Benzodiazepinone Derivatives as CRTH2 Antagonists Source: ACS Medicinal Chemistry Letters (via NIH PubMed Central) URL:[Link]
-
Molecular Determinants for the Selective Inhibition of Cyclooxygenase-2 by Lumiracoxib Source: Journal of Biological Chemistry URL:[Link]
Sources
Topic: Ethyl 2-chloro-4-trifluoromethylphenylacetate Derivatives and Their Potential Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The phenylacetate scaffold, particularly when substituted with electron-withdrawing groups like halogens and trifluoromethyl (CF3) moieties, represents a privileged structure in the development of biologically active molecules. The unique electronic and lipophilic properties imparted by these substituents can significantly influence a molecule's interaction with biological targets, metabolic stability, and cell permeability. This guide focuses on the synthetic pathways originating from Ethyl 2-chloro-4-trifluoromethylphenylacetate and explores the potential biological activities of its derivatives. By examining closely related structures and patented compounds, we will delineate the promising prospects of this chemical class in agrochemical and pharmaceutical applications, with a particular focus on potential herbicidal, insecticidal, and therapeutic activities. This document serves as a technical resource, providing detailed synthetic protocols, discussing structure-activity relationships, and outlining future research directions for professionals in chemical synthesis and drug discovery.
The Core Scaffold: Synthesis and Properties
The 2-chloro-4-(trifluoromethyl)phenylacetic acid moiety is a key building block for accessing a range of functional derivatives. Its synthesis is not trivial but can be reliably achieved through established organo-sulfur chemistry, followed by standard esterification.
Synthesis of 2-chloro-4-(trifluoromethyl)phenylacetic Acid
A robust and scalable method for synthesizing the parent acid is the Willgerodt-Kindler reaction.[1][2] This reaction uniquely transforms an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. The starting material, 2-chloro-4-(trifluoromethyl)acetophenone, is commercially available.
The causality behind this choice of reaction lies in its efficiency at translocating a carbonyl group to the terminal position of an alkyl chain and oxidizing it. The Kindler modification, using an amine (like morpholine) and elemental sulfur, is generally preferred for its milder conditions and higher yields compared to the original ammonia-based method.[3]
Caption: Synthetic pathway to the target ethyl ester.
Esterification to Ethyl 2-chloro-4-trifluoromethylphenylacetate
With the carboxylic acid in hand, the target ethyl ester is readily synthesized via Fischer esterification. This acid-catalyzed reaction between the carboxylic acid and an excess of ethanol is an equilibrium-driven process. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
Primary Derivatives: N-Aryl Amides
The most direct and widely explored derivatives of phenylacetic acids are amides. The conversion of the ester or the parent acid to an amide provides a stable, neutral functional group that is a cornerstone of many agrochemicals and pharmaceuticals. The amide N-H bond can act as a hydrogen bond donor, and the carbonyl oxygen is an excellent hydrogen bond acceptor, facilitating strong interactions with biological targets like enzymes and receptors.
General Synthesis of N-Aryl Amide Derivatives
The synthesis of N-aryl amides from 2-chloro-4-(trifluoromethyl)phenylacetic acid can be achieved through a two-step, one-pot procedure. First, the carboxylic acid is converted to its more reactive acid chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical as it transforms the hydroxyl group of the carboxylic acid into a good leaving group. The subsequent addition of a substituted aniline to the activated acid chloride results in a nucleophilic acyl substitution, forming the desired amide bond with the release of HCl, which is scavenged by a mild base like triethylamine or pyridine.
Caption: General workflow for N-Aryl Amide synthesis.
Potential Biological Activities and Structure-Activity Relationships
While direct biological data for derivatives of Ethyl 2-chloro-4-trifluoromethylphenylacetate is limited in publicly accessible literature, a strong case for their potential can be built by examining structurally analogous compounds. The specific 2-chloro-4-trifluoromethylphenyl substitution pattern is found in a number of patented and researched molecules with significant biological effects.
Herbicidal Activity
The phenoxy-amide scaffold is a well-established pharmacophore in herbicides. A key piece of evidence is a patent claiming 5-(2-chloro-4-trifluoromethyl)-phenoxy-2-nitro-benzamide for herbicidal use.[4] This directly links the core 2-chloro-4-trifluoromethylphenyl moiety to herbicidal applications. Furthermore, commercial herbicides like flufenacet are aryloxy acetamides, indicating that this structural class is field-proven.[5] Many herbicides with related structures act by inhibiting key plant enzymes such as protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).
Inference for SAR:
-
Core Phenyl Ring: The 2-chloro and 4-CF3 substitution is likely crucial for activity. The chlorine atom at the ortho position can induce a specific conformation and influence electronic properties, while the para-CF3 group is a strong electron-withdrawing group and increases lipophilicity, aiding in membrane transport.
-
Amide Linker: The amide bond is a rigid, planar structure that can orient the two aromatic rings in a specific geometry required for binding to the target enzyme's active site.
-
N-Aryl Substituent: The nature and position of substituents on the second (aniline-derived) ring would be critical for tuning selectivity and potency. Small alkyl or halogen substituents are common in commercial herbicides.
Insecticidal and Repellent Activity
Research into trifluoromethylphenyl amides has revealed potent insecticidal and repellent properties, particularly against disease vectors like mosquitoes.[6] Studies on isomers, such as N-(2,6-dichloro-4-(trifluoromethyl)phenyl) and 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide, have shown toxicity and repellency against Aedes aegypti and Anopheles gambiae.[6] These compounds often act as neurotoxins, targeting ion channels or receptors in the insect's nervous system.
Inference for SAR:
-
High Fluorination: The presence of a CF3 group is strongly associated with insecticidal activity. It enhances binding to target sites and increases metabolic stability, prolonging the compound's effect.
-
Amide Moiety: Similar to herbicides, the amide linker is a key structural feature.
-
N-Aryl Substitution: The substitution pattern on the aniline ring dictates the compound's spectrum of activity and potency against different insect species.
Pharmaceutical Potential
The phenylacetamide scaffold is also prevalent in medicinal chemistry. Notably, a derivative with a 4-chloro-3-(trifluoromethyl)phenyl group has been developed as a potent and orally available inhibitor of c-KIT kinase, a target for gastrointestinal stromal tumors.[7] This demonstrates that the chloro-trifluoromethylphenylacetamide core is a viable starting point for developing targeted cancer therapeutics. Other substituted N-phenylacetamide derivatives have been investigated for a range of activities, including antitubercular and anticonvulsant properties.[8][9]
Inference for SAR:
-
Target-Specific Interactions: In pharmaceuticals, the overall molecular shape, hydrogen bonding capacity, and electronic distribution must be precisely tuned to fit the binding pocket of a specific protein target (e.g., a kinase active site).
-
Physicochemical Properties: The CF3 and Cl groups can be modulated to optimize absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for a successful drug candidate.
| Potential Application | Key Structural Class | Evidence from Analogs | Plausible Mechanism of Action |
| Herbicide | Phenylacetamides, Phenoxy-amides | Patented activity of 5-(2-chloro-4-trifluoromethyl)-phenoxy-2-nitro-benzamide.[4] | Inhibition of essential plant enzymes (e.g., PPO, ALS, HPPD). |
| Insecticide / Repellent | N-Aryl Phenylacetamides | High activity of 2,6-dichloro-4-CF3 and 2-chloro-3-CF3 isomers against mosquitoes.[6] | Neurotoxic action; modulation of ion channels or receptors. |
| Pharmaceutical | N-Aryl Phenylacetamides | Potent c-KIT kinase inhibition by a 4-chloro-3-CF3 analog.[7] | Targeted enzyme inhibition (e.g., kinases), receptor modulation. |
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and evaluation of the title compound and its derivatives. Standard laboratory safety procedures should be followed at all times.
Protocol 4.1: Synthesis of 2-chloro-4-(trifluoromethyl)phenylacetic Acid
This two-step protocol is based on the Willgerodt-Kindler reaction followed by hydrolysis.
Step A: Synthesis of 2-(2-chloro-4-(trifluoromethyl)phenyl)thioacetomorpholide
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-(trifluoromethyl)acetophenone (10.0 g, 44.5 mmol).
-
Add morpholine (11.6 g, 133.5 mmol, 3.0 eq.) and elemental sulfur (2.85 g, 89.0 mmol, 2.0 eq.).
-
Heat the reaction mixture to reflux (approx. 120-130 °C) under a nitrogen atmosphere.
-
Maintain reflux for 8-12 hours. The reaction progress can be monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and pour it into 100 mL of 10% aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide. Purification can be achieved by column chromatography on silica gel.
Step B: Hydrolysis to 2-chloro-4-(trifluoromethyl)phenylacetic Acid
-
Transfer the crude thioamide from Step A to a 500 mL round-bottom flask.
-
Add a mixture of 70% aqueous sulfuric acid (150 mL).
-
Heat the mixture to reflux (approx. 140-150 °C) and maintain for 12-18 hours, until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath. A solid precipitate should form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).
-
Dry the solid product under vacuum to yield 2-chloro-4-(trifluoromethyl)phenylacetic acid.[10] The product can be recrystallized from a suitable solvent system (e.g., toluene/hexanes) if necessary.
Protocol 4.2: Synthesis of N-(4-chlorophenyl)-2-(2-chloro-4-(trifluoromethyl)phenyl)acetamide
This protocol describes the synthesis of a representative amide derivative.
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-(trifluoromethyl)phenylacetic acid (2.0 g, 8.3 mmol).
-
Add thionyl chloride (10 mL) and a catalytic amount of DMF (2 drops).
-
Heat the mixture to reflux (approx. 75 °C) for 2 hours.
-
Cool the mixture and remove excess thionyl chloride under reduced pressure to obtain the crude acid chloride as an oil.
-
Dissolve the crude acid chloride in 20 mL of dry dichloromethane (DCM).
-
In a separate flask, dissolve 4-chloroaniline (1.17 g, 9.1 mmol, 1.1 eq.) and triethylamine (1.26 g, 12.5 mmol, 1.5 eq.) in 20 mL of dry DCM.
-
Cool the aniline solution to 0 °C in an ice bath and slowly add the acid chloride solution dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography to yield the pure amide derivative.
Protocol 4.3: General Protocol for Herbicidal Activity Screening (Post-emergence)
This protocol outlines a basic method for evaluating the post-emergence herbicidal activity of synthesized derivatives.
-
Plant Cultivation: Grow indicator weed species (e.g., barnyard grass (Echinochloa crus-galli) as a monocot and velvetleaf (Abutilon theophrasti) as a dicot) in small pots in a greenhouse until they reach the 2-3 leaf stage.
-
Compound Preparation: Dissolve the test compounds in a minimal amount of acetone or DMSO and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired test concentrations (e.g., 1000, 500, 250 ppm).
-
Application: Uniformly spray the test solutions onto the foliage of the weed seedlings until runoff. Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide).
-
Evaluation: Keep the treated plants in the greenhouse under standard conditions (e.g., 25°C, 14h light/10h dark cycle).
-
Assessment: After 14-21 days, visually assess the herbicidal effect as a percentage of injury or growth inhibition compared to the negative control group. A rating scale (e.g., 0 = no effect, 100 = complete kill) can be used.
Future Outlook and Research Directions
The Ethyl 2-chloro-4-trifluoromethylphenylacetate scaffold and its derivatives present a fertile ground for further investigation. The strong evidence from analogous structures suggests a high probability of discovering novel compounds with potent biological activities.
Key Research Avenues:
-
Broad-Spectrum Agrochemicals: A systematic synthesis of an amide library with diverse N-aryl and N-alkyl substituents is warranted. Screening this library against a broad panel of weeds and insect pests could identify lead compounds with dual herbicidal and insecticidal properties.
-
Mechanism of Action Studies: For any identified active compounds, elucidating the specific molecular target (e.g., which enzyme is inhibited) is a critical next step. This will enable more rational, target-based optimization of the lead structures.
-
Kinase Inhibitor Development: Leveraging the finding that a related isomer inhibits c-KIT, medicinal chemists could explore the 2-chloro-4-CF3 scaffold as a basis for new kinase inhibitors. Docking studies with known kinase structures could guide the design of derivatives with high affinity and selectivity for cancer-related targets.
-
Optimizing Physicochemical Properties: Research should focus on how modifications to the core structure and its substituents affect key properties like solubility, stability, and membrane permeability to enhance bioavailability and in-vivo efficacy.
References
-
Wang, Z., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101. [Link]
-
Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica B, 40, 534-544. [Link]
-
Huo, N. (2016). Aryloxy Amide Herbicide: Flufenacet. Proceedings of the 2016 4th International Conference on Machinery, Materials and Computing Technology. [Link]
- United States Patent US4265654A. (1981). Herbicidal compositions.
-
Walczak, K., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2063-2076. [Link]
-
SynArchive. Willgerodt-Kindler Reaction. [Link]
-
European Patent EP4263510B1. (2025). Herbicidal tetrazole compounds. [Link]
- Japanese Patent JP2020050667A. (2020). Crystalline polymorph of 2-[(3- {2-chloro-4-fluoro-5- [3-methyl-4- (trifluoromethyl) -2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl Crystalline polymorph of [phenoxy {pyridin-2-yl)
- United States Patent US10980235B2. (2021). Insecticidal composition.
-
Kaminski, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(6), 426-438. [Link]
-
Liu, C., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(6), 103173. [Link]
-
Wikipedia. Willgerodt rearrangement. [Link]
-
WIPO Patent WO/2024/041926. (2024). Herbicidal compositions. [Link]
-
United States Patent 4,528,145. (1985). N-sulfonyl fluoride-5-(substituted)-phenoxy-2-nitro-benzamides. [Link]
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
-
Chem-Station. Willgerodt Reaction. [Link]
-
Tsikolia, M., et al. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. Pesticide Biochemistry and Physiology, 151, 40-46. [Link]
-
Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]
-
United States Patent 9,295,258. (2016). Synergistic pesticidal composition. [Link]
-
NextSDS. 2-CHLORO-4-(TRIFLUOROMETHYL)PHENYLACETIC ACID. [Link]
- United States Patent Application US20140377385A1. (2014). Pest control compositions and methods.
-
United States Patent Application 2013/0217574 A1. (2013). Compositions and Methods for Enhancing Pesticidal Efficacy. [Link]
-
Varalakshmi, M., & Nagaraju, C. (2016). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Organic Communications, 9(4), 94-101. [Link]
-
Hao, S., et al. (2017). Synthesis and Biological Activity of Novel Fluorinated Amide Hydroxy Methyl Coumarin Derivatives. Chinese Journal of Organic Chemistry, 37(11), 2949-2957. [Link]cjoc201705021)
Sources
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. nextsds.com [nextsds.com]
Synthesis of High-Value Heterocyclic Scaffolds using Ethyl 2-chloro-4-trifluoromethylphenylacetate
Application Notes and Protocols for Drug Development Professionals
Executive Summary & Mechanistic Rationale
Ethyl 2-chloro-4-trifluoromethylphenylacetate (CAS: 2112740-96-0)[1] is a highly versatile, multi-electrophilic building block utilized in the synthesis of privileged heterocyclic scaffolds. Its utility in drug discovery stems from three distinct reactive sites, each tuned by the molecule's unique electronic topology:
-
The Ortho-Chloro Substituent : While aryl chlorides are typically sluggish in cross-coupling reactions, the globally electron-withdrawing nature of the para-trifluoromethyl (CF₃) group lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system. This electronic activation facilitates rapid Pd(0) oxidative addition, enabling Buchwald-Hartwig amination[2].
-
The Active α-Methylene Group : Flanked by an ester and an electron-deficient aryl ring, the methylene protons are highly acidic. This allows for rapid deprotonation and subsequent Knoevenagel-type condensations or electrophilic formylation.
-
The Ethyl Ester : Acts as a terminal electrophile for intramolecular cyclizations (lactamization), driving the formation of stable 5- or 6-membered rings.
This guide details two self-validating synthetic protocols leveraging these reactive sites to produce 6-(trifluoromethyl)oxindoles and 5-arylpyrimidin-4-ols —both of which are critical pharmacophores in modern kinase inhibitors and CNS modulators.
Protocol A: Palladium-Catalyzed Synthesis of 6-(Trifluoromethyl)oxindoles
Causality & Mechanistic Insights
The synthesis of oxindoles from ortho-haloarylacetates relies on a tandem intermolecular C-N bond formation followed by an intramolecular acyl substitution. As established in foundational cross-coupling methodologies by [2], the choice of catalyst and ligand is paramount.
We employ Pd₂(dba)₃ as the palladium source because it lacks strongly coordinating ligands that could delay the catalytic cycle. Xantphos is selected as the ligand; its wide bite angle (~108°) sterically forces the square-planar Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination—the rate-limiting step in forming the C-N bond. Cs₂CO₃ is utilized as the base because it is strong enough to deprotonate the coordinated amine but mild enough to prevent premature hydrolysis of the ethyl ester[3]. Following the amination, the resulting secondary amine spontaneously attacks the adjacent ethyl ester, extruding ethanol to yield the thermodynamically stable 1-substituted-6-(trifluoromethyl)indolin-2-one.
Mechanistic pathway of Pd-catalyzed tandem amination and lactamization to form oxindoles.
Step-by-Step Methodology
Self-Validation Checkpoint : The reaction progress can be monitored via FTIR. The starting ester exhibits a sharp C=O stretch at ~1735 cm⁻¹. As the reaction proceeds, this peak disappears, replaced by a characteristic lactam C=O stretch at ~1700 cm⁻¹.
-
Preparation : In an oven-dried Schlenk flask under an argon atmosphere, charge Ethyl 2-chloro-4-trifluoromethylphenylacetate (1.0 eq, 1.0 mmol), the primary amine (e.g., Benzylamine, 1.2 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), Xantphos (0.04 eq, 4 mol%), and anhydrous Cs₂CO₃ (2.0 eq).
-
Solvent Addition : Add anhydrous toluene (10 mL) via syringe. Degas the mixture via three freeze-pump-thaw cycles to ensure the complete removal of oxygen, which would otherwise quench the Pd(0) catalyst.
-
Reaction Execution : Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor via LC-MS until the intermediate ortho-amino ester mass is fully consumed.
-
Workup & Purification : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash with ethyl acetate (20 mL). Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure oxindole.
Optimization Data
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) | Observation |
| 1 | Pd₂(dba)₃ (2%) | Xantphos (4%) | Cs₂CO₃ | 88% | Clean conversion, rapid lactamization. |
| 2 | Pd(OAc)₂ (5%) | BINAP (5%) | Cs₂CO₃ | 72% | Slower oxidative addition; trace intermediate remains. |
| 3 | Pd₂(dba)₃ (2%) | Xantphos (4%) | K₃PO₄ | 65% | Incomplete conversion after 12h. |
| 4 | Pd(OAc)₂ (5%) | PPh₃ (10%) | NaOtBu | 41% | Significant ester hydrolysis observed due to strong base. |
Protocol B: Divergent Synthesis of 5-Arylpyrimidin-4-ols
Causality & Mechanistic Insights
Pyrimidines are synthesized from phenylacetates via a two-step sequence. First, the highly acidic α-methylene group is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This electrophilic formylation yields a stable enamine intermediate: ethyl 2-(2-chloro-4-(trifluoromethyl)phenyl)-3-(dimethylamino)acrylate.
This enamine is a dual-electrophile. When reacted with an amidine (e.g., acetamidine or guanidine), a regioselective cyclocondensation occurs. The highly nucleophilic unsubstituted nitrogen of the amidine attacks the β-carbon of the enamine (Michael-type addition), expelling dimethylamine. Subsequently, the remaining imine nitrogen attacks the ester carbonyl, driving lactamization and the expulsion of ethanol to form the aromatic pyrimidine ring.
Divergent synthetic workflow for 5-arylpyrimidin-4-ol derivatives via enamine intermediates.
Step-by-Step Methodology
Self-Validation Checkpoint : The intermediate enamine is highly conjugated and typically presents as a vibrant yellow solid or oil. Its formation is confirmed by a distinct downfield singlet in ¹H-NMR (~7.8 ppm) corresponding to the vinylic proton.
-
Enamine Formation : In a round-bottom flask, dissolve Ethyl 2-chloro-4-trifluoromethylphenylacetate (1.0 eq, 5.0 mmol) in neat DMF-DMA (3.0 eq). Heat the mixture to 100 °C for 4 hours. Concentrate in vacuo to remove excess DMF-DMA and methanol by-product, yielding the crude enamine intermediate.
-
Cyclocondensation : Dissolve the crude enamine in absolute ethanol (15 mL). Add the desired amidine hydrochloride (e.g., Acetamidine HCl, 1.5 eq) and a freshly prepared solution of Sodium Ethoxide (NaOEt) in ethanol (2.0 eq).
-
Reaction Execution : Reflux the mixture (80 °C) for 6 hours. The reaction transitions from a clear solution to a thick suspension as the pyrimidin-4-ol product (which often exists in its pyrimidin-4-one tautomeric form) precipitates.
-
Workup : Cool the reaction to 0 °C. Quench with 1M HCl to adjust the pH to ~5 (neutralizing the sodium salt of the pyrimidinol). Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under high vacuum.
Optimization Data
| Entry | Amidine Source | Base | Solvent | Yield (%) | Observation |
| 1 | Acetamidine HCl | NaOEt | EtOH | 91% | Rapid precipitation of product; high purity. |
| 2 | Acetamidine HCl | K₂CO₃ | DMF | 74% | Requires aqueous workup; lower isolated yield. |
| 3 | Guanidine HCl | NaOEt | EtOH | 89% | Excellent route to 2-amino-pyrimidines. |
| 4 | Guanidine HCl | Et₃N | THF | 45% | Weak base fails to fully liberate the free amidine. |
References
-
Lee, S., & Hartwig, J. F. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. Journal of Organic Chemistry, 66(10), 3402-3415. The Hartwig Group Publications. Retrieved March 30, 2026, from[Link][2]
-
White Rose eTheses Online. (2015). Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles (Mechanistic Context for Oxindole Importance). Retrieved March 30, 2026, from [Link]
Sources
- 1. 2-氯-4-三氟甲基苯乙酸乙酯 CAS#: 2112740-96-0 [m.chemicalbook.com]
- 2. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide a-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. 2,2-Dimethoxy-N-phenylacetamide|CAS 1379259-51-4 [benchchem.com]
Application Note: Ethyl 2-chloro-4-trifluoromethylphenylacetate as a Core Scaffold in the Synthesis of Novel Tetramic Acid Insecticides
Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Mechanistic Rationale
The discovery of novel modes of action is critical to combatting widespread resistance in agricultural pests. Among modern agrochemicals, Group 23 insecticides (inhibitors of acetyl-CoA carboxylase, ACCase) such as spirotetramat and spiropidion have revolutionized the management of sucking pests. These compounds rely on a spirocyclic tetramic acid (pyrrolidine-2,4-dione) or tetronic acid core.
Ethyl 2-chloro-4-trifluoromethylphenylacetate (CAS: 2112740-96-0) serves as a highly privileged, functionalizable building block for synthesizing next-generation ACCase inhibitors[1]. The strategic incorporation of the 2-chloro-4-trifluoromethylphenyl moiety provides three distinct pharmacological advantages:
-
Metabolic Stability: The strong electron-withdrawing trifluoromethyl (–CF₃) group blocks cytochrome P450-mediated oxidation at the para-position, significantly extending the metabolic half-life of the active ingredient [2].
-
Enhanced Lipophilicity: The halogen substitutions increase the overall logP , facilitating rapid cuticular penetration in target insects (e.g., aphids, whiteflies).
-
Ambimobility: When integrated into a tetramic acid core, the resulting enol tautomer forms a weak acid (pKa ~4.0–4.5). This specific physicochemical property enables bidirectional systemic translocation within both the plant xylem and phloem, ensuring protection of new shoot growth [3].
Synthesis Workflow & Target Pathway
The synthesis of a novel spirocyclic tetramic acid from ethyl 2-chloro-4-trifluoromethylphenylacetate relies on a convergent Strecker-Dieckmann pathway. The ester is first hydrolyzed and activated, then coupled with a spirocyclic α -amino ester, and finally cyclized via an intramolecular Dieckmann condensation [4].
Fig 1. Divergent synthesis workflow from the ethyl phenylacetate precursor to the tetramic acid core.
Once applied to the crop and ingested by the pest, the pro-insecticide undergoes in vivo cleavage to release the active tetramic acid enol. This enol competitively binds to the carboxyltransferase (CT) domain of ACCase, halting lipogenesis.
Fig 2. Mechanism of action: ACCase inhibition by the active tetramic acid enol metabolite.
Experimental Protocol: Synthesis of a Novel Tetramic Acid Acaricide
Note: The following protocol describes the synthesis of 3-(2-chloro-4-(trifluoromethyl)phenyl)-8-methoxy-1-azaspiro[4.5]decane-2,4-dione. All procedures must be conducted in a fume hood using anhydrous techniques.
Phase 1: Preparation of the Activated Acyl Donor
Objective: Convert the stable ethyl ester into a highly reactive acid chloride to overcome the steric hindrance of the cyclic amino acid acceptor during amidation.
-
Saponification:
-
Dissolve 10.0 mmol of Ethyl 2-chloro-4-trifluoromethylphenylacetate in 20 mL of ethanol.
-
Add 15.0 mmol of aqueous NaOH (2M). Stir at 60°C for 2 hours.
-
Causality: The ethyl ester is too unreactive for direct amidation with sterically hindered α -amino esters. Saponification provides the free acid necessary for activation.
-
Acidify the mixture to pH 2 using 1M HCl, extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
-
Chlorination:
-
Suspend the resulting 2-chloro-4-trifluoromethylphenylacetic acid in 15 mL of anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMF (2 drops), followed by dropwise addition of thionyl chloride ( SOCl2 , 15.0 mmol) at 0°C.
-
Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, significantly accelerating the conversion to the acid chloride while minimizing side reactions.
-
Reflux for 3 hours, then remove the solvent and excess SOCl2 under reduced pressure to yield the crude acid chloride.
-
Phase 2: N-Acylation & Dieckmann Condensation
Objective: Assemble the amido-ester intermediate and force intramolecular cyclization to form the pyrrolidine-2,4-dione ring.
-
N-Acylation:
-
Dissolve methyl 1-amino-4-methoxycyclohexanecarboxylate (10.0 mmol) and triethylamine (15.0 mmol) in 25 mL of anhydrous THF at 0°C.
-
Slowly add the crude acid chloride (from Phase 1) dissolved in 10 mL THF. Stir at room temperature for 12 hours.
-
Quench with water, extract with DCM, and purify via silica gel chromatography to isolate the amido-ester.
-
-
Dieckmann Condensation (Critical Step):
-
Dissolve the amido-ester (5.0 mmol) in 20 mL of anhydrous THF.
-
Add Potassium tert-butoxide (KOtBu, 6.0 mmol) in one portion at 0°C.
-
Causality: KOtBu is explicitly chosen over sodium methoxide (NaOMe). Methoxide is nucleophilic and can cause transesterification or competitive opening of the newly formed pyrrolidine ring. The bulky tert-butoxide acts strictly as a non-nucleophilic base, cleanly deprotonating the active methylene to drive the intramolecular cyclization [4].
-
Stir for 4 hours at room temperature. Quench with saturated NH4Cl to protonate the enolate, extract with ethyl acetate, and recrystallize from heptane/ethyl acetate to yield the final tetramic acid derivative.
-
Data Presentation & Comparative Profiling
To validate the efficacy of the newly synthesized 2-chloro-4-CF₃ derivative, its physicochemical properties and in vitro enzymatic activity are compared against the commercial standard, Spirotetramat.
| Compound Motif | logP (Octanol/Water) | pKa (Enol form) | ACCase IC50 (nM) | Phloem Mobility | Metabolic Half-life ( t1/2 , hours) |
| Commercial Standard (Spirotetramat) | 2.51 | 4.2 | 12.5 | High | 48 |
| Novel 2-Cl-4-CF₃ Analog | 3.45 | 4.0 | 8.2 | High | >120 |
Interpretation: The substitution of the standard lipid-based phenyl ring with the 2-chloro-4-trifluoromethylphenyl moiety significantly increases the logP (improving cuticular penetration) and drastically extends the metabolic half-life (due to the CF₃ group resisting oxidative degradation), while maintaining the critical pKa required for ambimobility.
Quality Control & Troubleshooting
-
NMR Tautomerism: When analyzing the final tetramic acid via 1H -NMR, expect complex spectra. Tetramic acids exist in an equilibrium of keto and enol tautomers depending on the solvent (e.g., predominantly enol in DMSO- d6 , mixed in CDCl3 ). This is a hallmark of a successful synthesis, not an impurity.
-
Incomplete Cyclization: If the Dieckmann condensation stalls, ensure strict anhydrous conditions. Trace water will quench the KOtBu, leading to unreacted amido-ester.
References
-
Jeschke, P. (2010). "The unique role of halogen substituents in the design of modern agrochemicals." Pest Management Science, 66(1), 10-27. URL:[Link]
-
Muehlebach, M., et al. (2024). "Fascinating Ambimobile Aryldiones in Crop Protection: Managing Grass Weeds and Harmful Sucking Insects." Chimia, 78(3), 112. URL:[Link]
-
Nauen, R., et al. (2008). "Spirotetramat: a lipid biosynthesis inhibitor." Pest Management Science, 64(4), 326-335. URL:[Link]
Application Note: Utilizing Ethyl 2-chloro-4-trifluoromethylphenylacetate in the Synthesis of Targeted Kinase Inhibitors
Executive Summary
The development of highly selective kinase inhibitors relies heavily on the strategic incorporation of specific pharmacophores that can exploit the unique topography of kinase ATP-binding sites and allosteric pockets. Ethyl 2-chloro-4-trifluoromethylphenylacetate (CAS: 2112740-96-0)[1] has emerged as a highly valuable building block in medicinal chemistry. This application note details the mechanistic rationale, physicochemical profiling, and a self-validating synthetic protocol for utilizing this ester to generate potent kinase inhibitor scaffolds, particularly targeting lipid kinases (e.g., PI3K) and serine/threonine kinases.
Mechanistic Rationale: The "2-chloro-4-(trifluoromethyl)phenyl" Pharmacophore
The incorporation of the 2-chloro-4-(trifluoromethyl)phenyl moiety into a drug scaffold is not arbitrary; it is a calculated structural design aimed at optimizing both pharmacodynamics and pharmacokinetics[2]:
-
Steric and Conformational Control: The ortho-chloro substituent creates significant steric hindrance, restricting the free rotation of the phenyl ring when coupled to an amide or heterocyclic core. This induced dihedral angle twist forces the molecule into a bioactive conformation that perfectly aligns with the deep, narrow hydrophobic pockets of kinases like PI3K[3].
-
Enhanced Lipophilicity and Target Affinity: The highly electronegative trifluoromethyl (-CF₃) group dramatically increases the localized lipophilicity of the molecule[2]. This allows the moiety to displace high-energy water molecules within the kinase hydrophobic sub-pockets, driving binding affinity through favorable entropic gains.
-
Metabolic Stability: The strong carbon-fluorine bonds of the -CF₃ group, combined with the deactivating nature of the chlorine atom, shield the aromatic ring from cytochrome P450-mediated oxidative metabolism (e.g., aromatic hydroxylation), thereby extending the compound's half-life in vivo[2][4].
Physicochemical Profiling
Before initiating synthesis, it is critical to verify the quality and properties of the starting materials. Table 1 summarizes the quantitative data for the ethyl ester and its corresponding free acid intermediate.
Table 1: Physicochemical Properties of Starting Material and Intermediate
| Property | Starting Material (Ester) | Intermediate (Free Acid) |
| Chemical Name | Ethyl 2-chloro-4-trifluoromethylphenylacetate | 2-Chloro-4-(trifluoromethyl)phenylacetic acid |
| CAS Number | 2112740-96-0[5] | 601513-26-2 |
| Molecular Formula | C₁₁H₁₀ClF₃O₂ | C₉H₆ClF₃O₂ |
| Molecular Weight | 266.64 g/mol | 238.59 g/mol [6] |
| Physical State | Colorless to pale yellow liquid | White to off-white solid/crystals[6] |
| Purity Requirement | ≥ 98.0% (GC/HPLC) | ≥ 98.0% (HPLC)[6] |
| Storage Conditions | Ambient temperature, dry | Ambient temperature, dry[6] |
Synthetic Workflow and Pathway Inhibition
The following diagram illustrates the logical progression from the raw building block to the active active pharmaceutical ingredient (API), and its subsequent biological mechanism of action against a target kinase.
Fig 1: Synthetic workflow of the kinase inhibitor and its downstream biological pathway.
Step-by-Step Experimental Protocols
This section provides a self-validating protocol for converting the ester into a functionalized kinase inhibitor. The procedure is divided into two main stages: ester hydrolysis and amide coupling to a generic hinge-binding scaffold (e.g., an aminopyrazole or aminopyridine).
Stage 1: Hydrolysis to 2-Chloro-4-(trifluoromethyl)phenylacetic acid
Causality Check: Esters are generally unreactive toward mild amine nucleophiles. To attach the kinase hinge-binding scaffold, the ester must first be unmasked to the free carboxylic acid. Lithium hydroxide (LiOH) is selected over harsher acids or bases (like NaOH at high heat) to prevent unwanted nucleophilic aromatic substitution (S_NAr) at the activated aryl chloride position.
Materials:
-
Ethyl 2-chloro-4-trifluoromethylphenylacetate (1.0 eq, 10 mmol, 2.66 g)
-
LiOH·H₂O (3.0 eq, 30 mmol, 1.26 g)
-
Tetrahydrofuran (THF) / Water (H₂O) / Methanol (MeOH) (3:1:1 v/v/v, 50 mL)
-
1M HCl (aq)
Procedure:
-
Initiation: Dissolve the ethyl ester in the THF/MeOH mixture in a 100 mL round-bottom flask. Add the water, followed by LiOH·H₂O.
-
Reaction: Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 4 hours.
-
In-Process Control (IPC) 1: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The starting material ( Rf≈0.7 ) should disappear, replaced by baseline material (the lithium salt of the acid).
-
Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and wash with Diethyl Ether (2 x 15 mL) to remove any unreacted ester or neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1M HCl. A white precipitate will form.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate acid as a white solid.
Stage 2: Amide Coupling to Kinase Scaffold
Causality Check: The coupling of the resulting acid to a heterocyclic amine (the kinase hinge binder) requires activation. HATU is chosen as the coupling reagent because it is highly efficient for sterically hindered substrates (due to the ortho-chloro group) and electron-deficient anilines, minimizing reaction times and side-product formation compared to standard EDC/HOBt conditions.
Materials:
-
2-Chloro-4-(trifluoromethyl)phenylacetic acid (1.0 eq, 5 mmol, 1.19 g)
-
Kinase Scaffold Amine (e.g., 3-aminopyrazole derivative) (1.05 eq, 5.25 mmol)
-
HATU (1.2 eq, 6 mmol, 2.28 g)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15 mmol, 2.6 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
Procedure:
-
Activation: Dissolve the acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA and stir for 15 minutes at room temperature to form the active OAt ester.
-
Coupling: Add the Kinase Scaffold Amine to the activated mixture. Stir at room temperature for 12-16 hours.
-
IPC 2: Analyze via LC-MS. The mass of the free acid ( [M−H]− 237) should be fully consumed, replaced by the target product mass.
-
Quenching & Extraction: Quench the reaction by adding 50 mL of saturated NaHCO₃ (aq). Extract the aqueous mixture with EtOAc (3 x 40 mL).
-
Washing: Crucial step: Wash the combined organic layers extensively with 5% LiCl (aq) (3 x 30 mL) to remove residual DMF, followed by brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH gradient) to yield the final targeted kinase inhibitor.
Analytical Validation
To ensure the integrity of the self-validating protocol, the isolated intermediate and final product must be characterized. Table 2 outlines the expected analytical benchmarks.
Table 2: Quantitative Analytical Validation Data
| Analytical Method | Target / Intermediate | Expected Result / Specification | Pass/Fail Criteria |
| Yield (Stage 1) | Intermediate Acid | > 90% (approx. 2.15 g) | Weight validation |
| LC-MS (ESI-) | Intermediate Acid | m/z 237.0 [M−H]− | Dominant peak at expected mass |
| ¹H NMR (400 MHz, DMSO-d₆) | Intermediate Acid | δ 12.65 (s, 1H, COOH), 7.85 (s, 1H, Ar-H), 7.72 (d, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 3.82 (s, 2H, CH₂) | Integration matches 6 protons; correct splitting |
| Yield (Stage 2) | Final Kinase Inhibitor | > 75% | Weight validation |
| HPLC Purity | Final Kinase Inhibitor | > 95% Area Under Curve (AUC) | UV trace at 254 nm |
Conclusion
Ethyl 2-chloro-4-trifluoromethylphenylacetate is a highly versatile and structurally privileged building block for the synthesis of kinase inhibitors. By following the stringent, self-validating protocols outlined above—focusing on mild hydrolysis followed by high-efficiency HATU coupling—researchers can reliably incorporate this lipophilic, metabolically stable pharmacophore into complex drug scaffolds, maximizing both synthetic yield and downstream biological efficacy.
References
-
Allfluoro Pharmaceutical Co. Ltd. "Ethyl 2-chloro-4-trifluoromethylphenylacetate, 2112740-96-0." Allfluoro. Available at:[Link]
- Google Patents. "Benzopyran and benzoxepin pi3k inhibitor compounds and methods of use." US20090247567A1.
-
National Institutes of Health (NIH). "Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling." PMC. Available at:[Link]
Sources
- 1. Ethyl 2-chloro-4-trifluoromethylphenylacetate,2112740-96-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 2. evitachem.com [evitachem.com]
- 3. US20090247567A1 - Benzopyran and benzoxepin pi3k inhibitor compounds and methods of use - Google Patents [patents.google.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. 2-氯-4-三氟甲基苯乙酸乙酯,2112740-96-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 6. 2-Chloro-4-(trifluoromethyl)phenylacetic acid | 601513-26-2 [sigmaaldrich.com]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Ethyl 2-chloro-4-(trifluoromethyl)phenylacetate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 2-chloro-4-(trifluoromethyl)phenylacetate (CAS: 2112740-96-0)
Executive Summary & Mechanistic Rationale
Ethyl 2-chloro-4-(trifluoromethyl)phenylacetate is a highly versatile, yet sterically demanding, building block used extensively in medicinal chemistry. The molecule features a rigid aryl chloride core, an electron-withdrawing trifluoromethyl (-CF₃) group at the para position (relative to the acetate), and an ortho-ethyl acetate moiety.
The presence of the -CF₃ group significantly lowers the electron density of the aromatic ring, making the C-Cl bond more susceptible to oxidative addition by electron-rich Palladium(0) species. However, the adjacent ortho-acetate group introduces severe steric hindrance, which can inhibit both the transmetalation/amine coordination and the final reductive elimination steps of the catalytic cycle. To overcome these opposing electronic and steric factors, the selection of bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) is absolutely critical [1][2].
This application note details two field-proven, self-validating protocols for functionalizing this building block:
-
A Buchwald-Hartwig Amination / Cascade Lactamization to synthesize 6-(trifluoromethyl)oxindoles.
-
A Suzuki-Miyaura Cross-Coupling to generate sterically hindered biaryl scaffolds.
Protocol A: Buchwald-Hartwig Amination & Cascade Lactamization
The Causality of the Cascade
When Ethyl 2-chloro-4-(trifluoromethyl)phenylacetate is subjected to Buchwald-Hartwig conditions with a primary amine, the initial C-N bond formation yields an ortho-amino phenylacetate intermediate. Because the newly formed secondary amine and the electrophilic ethyl ester are in close spatial proximity, the basic reaction conditions (Cs₂CO₃) and elevated temperatures (100 °C) drive a spontaneous intramolecular amidation. The system eliminates ethanol to form a thermodynamically stable 5-membered lactam—specifically, a 1-substituted-6-(trifluoromethyl)indolin-2-one (oxindole) [1].
XPhos is selected over bidentate ligands (like BINAP) because its monodentate, electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the C-Cl bond, while the steric bulk of its triisopropylphenyl ring forces the Pd center to rapidly undergo reductive elimination, preventing catalyst deactivation [3].
Workflow of the Pd-catalyzed Buchwald-Hartwig amination and cascade lactamization.
Step-by-Step Methodology
Reagents: Ethyl 2-chloro-4-(trifluoromethyl)phenylacetate (1.0 equiv), Primary Amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), XPhos (10 mol%), Cs₂CO₃ (2.5 equiv), anhydrous 1,4-Dioxane (0.2 M).
-
Catalyst Pre-Activation: In a glovebox or under a strict argon atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Substrate Addition: Add anhydrous 1,4-dioxane, followed by Ethyl 2-chloro-4-(trifluoromethyl)phenylacetate and the primary amine.
-
Degassing: Seal the tube and sparge the mixture with argon for 5–10 minutes.
-
Reaction Execution: Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously for 16–24 hours. Note: The 100 °C temperature is critical; lower temperatures will stall the reaction at the uncyclized intermediate.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Isolate the oxindole via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Self-Validating Quality Control (QC)
Monitor the reaction progression via LC-MS. The uncyclized ortho-amino intermediate will appear with an m/z of [M+H]⁺. The successful cascade cyclization is validated when this mass is entirely replaced by a new peak at [M+H - 46]⁺ , confirming the quantitative elimination of ethanol.
Protocol B: Suzuki-Miyaura Cross-Coupling for Sterically Hindered Biaryls
The Causality of the Coupling
Synthesizing 2-aryl-4-(trifluoromethyl)phenylacetates requires coupling a boronic acid adjacent to the bulky ethyl acetate group. SPhos is the optimal ligand here; its methoxy groups provide secondary interactions that stabilize the 12-electron Pd(0) intermediate, while its bulky dicyclohexyl groups promote the difficult reductive elimination step [2]. Furthermore, K₃PO₄ is chosen as the base in a biphasic Toluene/H₂O system because it is strong enough to rapidly form the reactive hydroxyboronate complex [ArB(OH)₃]⁻, preventing the competing base-catalyzed hydrolysis of the substrate's ethyl ester that occurs with weaker bases over longer reaction times.
Catalytic cycle of the Suzuki-Miyaura cross-coupling using SPhos and K3PO4.
Step-by-Step Methodology
Reagents: Ethyl 2-chloro-4-(trifluoromethyl)phenylacetate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (3.0 equiv), Toluene/H₂O (10:1 ratio, 0.2 M).
-
Preparation: Charge a round-bottom flask with Pd(OAc)₂, SPhos, the Arylboronic acid, and K₃PO₄.
-
Solvent Addition: Add the Toluene/H₂O mixture. Note: Water is essential to solubilize the base and facilitate the transmetalation step.
-
Substrate Addition: Add the aryl chloride substrate to the biphasic mixture.
-
Degassing: Sparge the solution with nitrogen for 15 minutes to prevent catalyst oxidation and boronic acid homocoupling.
-
Reaction Execution: Heat to 90 °C for 12 hours under vigorous stirring (1000+ RPM) to ensure maximum interfacial surface area between the aqueous and organic phases.
-
Workup: Separate the organic layer, extract the aqueous layer twice with toluene, dry the combined organics over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography.
Self-Validating Quality Control (QC)
Perform TLC (Hexane/EtOAc 9:1). The starting aryl chloride is UV active but does not stain with KMnO₄. The biaryl product will exhibit a distinct R_f shift and altered fluorescence under 254 nm UV light. Use GC-MS to confirm the absence of the homocoupled boronic acid byproduct (Ar-Ar), which indicates successful cross-selectivity.
Quantitative Data & Optimization
The following tables summarize the optimization data, demonstrating the causality behind the selected reagents.
Table 1: Ligand Optimization for Amination/Lactamization Cascade (Protocol A) Conditions: 1.0 equiv ArCl, 1.2 equiv Benzylamine, 5 mol% Pd, 2.5 equiv Cs₂CO₃, 1,4-Dioxane, 100 °C, 18 h.
| Ligand | Pd Source | Base | Conversion (%) | Oxindole Yield (%) | Causality / Observation |
| BINAP | Pd₂(dba)₃ | Cs₂CO₃ | 45% | 15% | Rigid bidentate bite angle inhibits oxidative addition. |
| XantPhos | Pd₂(dba)₃ | Cs₂CO₃ | 60% | 35% | Poor reductive elimination due to steric clash. |
| RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | >95% | 78% | Good conversion, but slower cyclization rate. |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | >95% | 92% | Optimal balance of electron richness and steric bulk. |
Table 2: Base Optimization for Suzuki-Miyaura Coupling (Protocol B) Conditions: 1.0 equiv ArCl, 1.5 equiv Phenylboronic acid, 5 mol% Pd(OAc)₂, 10 mol% SPhos, Toluene/H₂O (10:1), 90 °C, 12 h.
| Base | Solvent System | Biaryl Yield (%) | Primary Side Reaction | Causality / Observation |
| Na₂CO₃ | Toluene/H₂O | 65% | Hydrolysis of ester | Weak base requires longer time, exposing ester to hydrolysis. |
| K₂CO₃ | Toluene/H₂O | 72% | Minor hydrolysis | Moderate solubility limits transmetalation rate. |
| K₃PO₄ | Toluene/H₂O | 94% | None | Rapid boronate formation outpaces ester hydrolysis. |
| CsF | 1,4-Dioxane (Anhydrous) | 81% | Protodeboronation | Lack of water slows transmetalation; boronic acid degrades. |
References
-
Title: Rapid Access to Oxindoles by the Combined Use of an Ugi Four-Component Reaction and a Microwave-Assisted Intramolecular Buchwald−Hartwig Amidation Reaction Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Palladium-Catalyzed Direct Arylation of Polyfluoroarenes for Accessing Tetra-ortho-Substituted Biaryls: Buchwald-type Ligand Having Complementary −PPh2 Moiety Exhibits Better Efficiency Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]
Application Note: Ethyl 2-chloro-4-trifluoromethylphenylacetate as a Strategic Precursor in Advanced API Synthesis
Document Type: Technical Application Note & Validated Protocols Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: Ethyl 2-chloro-4-trifluoromethylphenylacetate (CAS: 2112740-96-0)
Strategic Rationale & Mechanistic Profiling
The structural logic of this precursor is defined by three key functional domains:
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The para-Trifluoromethyl ( −CF3 ) Group: This moiety acts as a potent electron-withdrawing group (EWG). In pharmacokinetic applications, it drastically enhances the lipophilicity of the final API, improving cellular permeability while simultaneously blocking oxidative metabolism (such as CYP450-mediated aromatic hydroxylation) at the para position.
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The ortho-Chloro Substitution: The chlorine atom provides critical steric bulk. In the design of kinase inhibitors, this steric hindrance restricts the rotation of the adjacent phenylacetic bond. This conformational locking forces the aromatic ring out of coplanarity, perfectly positioning the molecule to bind within the deep, hydrophobic allosteric pockets of target enzymes like RAF1 and ERK .
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The Ethyl Ester Mask: The ester acts as a temporary protecting group that maintains the precursor as a stable, easily purifiable liquid. It can be selectively unmasked via saponification immediately prior to sensitive coupling reactions.
Validated Synthetic Workflows in Drug Discovery
This precursor is actively utilized in the synthesis of several high-value API classes:
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Benzopyranone SERMs (Selective Estrogen Receptor Modulators): The unmasked acid is a critical intermediate in the synthesis of benzopyranone derivatives. These compounds are utilized in the treatment of estrogen-related conditions, bone-resorbing diseases, and breast cancer, where the −CF3 group enhances target residence time .
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Quinolinylaminopyrimidine Kinase Inhibitors: Derivatives of 2-chloro-4-(trifluoromethyl)phenylacetic acid have been successfully coupled with aminopyrimidines to create highly potent inhibitors of the MEK and ERK kinase pathways. These compounds exhibit sub-micromolar antiproliferative activity against the A375P human melanoma cell line .
Pathway Visualization
Divergent API synthetic pathways from Ethyl 2-chloro-4-trifluoromethylphenylacetate.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) and explaining the causality behind the chemical conditions.
Protocol A: Saponification to the Free Acid Intermediate
Objective: Unmask the ethyl ester to yield 2-chloro-4-(trifluoromethyl)phenylacetic acid for downstream coupling.
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Solvent Preparation: Dissolve 1.0 equivalent of Ethyl 2-chloro-4-trifluoromethylphenylacetate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).
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Causality: The highly lipophilic nature of the −CF3 and −Cl substituted aromatic ring makes it insoluble in pure water. The THF/MeOH co-solvents ensure the ester remains in a homogeneous phase with the aqueous hydroxide, driving the reaction kinetically.
-
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Base Addition: Add 2.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) portion-wise at 0°C.
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Causality: LiOH is preferred over NaOH to prevent unwanted side reactions or ester hydrolysis exotherms that could lead to trace decarboxylation.
-
-
Reaction Execution: Warm the mixture to room temperature (25°C) and stir for 4 hours.
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Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the high-Rf ester spot completely disappears, replaced by a baseline spot (the lithium salt).
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Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF/MeOH. Dilute the aqueous layer with water and wash with Diethyl Ether (to remove unreacted organics). Acidify the aqueous layer to pH 2 using 1M HCl.
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Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the pure free acid to precipitate out of solution.
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-
Filtration: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.
Protocol B: HATU-Mediated Amide Coupling for Kinase Inhibitors
Objective: Couple the free acid to an aminopyrimidine scaffold to form a melanoma-targeting API intermediate.
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Activation: In a flame-dried flask under N₂, dissolve 1.0 eq of the free acid (from Protocol A) in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature.
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Causality: The free acid is sterically hindered by the ortho-chloro group and electronically deactivated by the para-CF₃ group. Standard carbodiimide coupling (EDC/HOBt) is too sluggish here. HATU rapidly generates a highly reactive HOAt-ester intermediate that easily overcomes this steric bulk .
-
-
Amine Addition: Add 1.0 eq of the target aminopyrimidine derivative. Stir at room temperature for 12 hours.
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Self-Validation (IPC): Analyze via LC-MS. Look for the disappearance of the activated HOAt-ester mass and the appearance of the desired product mass ( [M+H]+ ).
-
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.
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Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).
Quantitative Performance Metrics
The table below summarizes the expected quantitative data across the divergent synthetic workflows utilizing this precursor, establishing a baseline for process chemistry optimization.
| Workflow / Target API Class | Reagents / Catalyst | Reaction Temp | Avg. Yield (%) | Purity (HPLC) | Key Mechanistic Challenge |
| Saponification to Free Acid | LiOH, THF/MeOH/H₂O | 25°C | 92 - 96% | >99.0% | Lipophilicity requires mixed solvent system |
| Benzopyranone SERMs | Polyphosphoric Acid (PPA) | 90°C | 65 - 75% | >95.0% | Overcoming steric hindrance during cyclization |
| Quinolinylaminopyrimidines | HATU, DIPEA, DMF | 25°C | 78 - 85% | >98.5% | Overcoming ortho-chloro steric bulk during coupling |
| Phenazine-1-carboxamides | SOCl₂, then Amine, DCM | 0°C to 25°C | 80 - 88% | >97.0% | Moisture sensitivity of the acyl chloride intermediate |
References
- Renaud, J., Missbach, M., McKie, J., & Bhagwat, S. (2004).Benzopyranone compounds, compositions thereof, and methods of treatment therewith. U.S. Patent Application US20040092572A1.
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Lee, J. A., Roh, E. J., Oh, C.-H., Lee, S. H., Sim, T., Kim, J. S., & Yoo, K. H. (2015). Synthesis of quinolinylaminopyrimidines and quinazolinylmethylaminopyrimidines with antiproliferative activity against melanoma cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 607-621.[Link]
Technical Support Center: Troubleshooting & Optimization for Ethyl 2-chloro-4-trifluoromethylphenylacetate Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for process chemists, researchers, and drug development professionals working with Ethyl 2-chloro-4-trifluoromethylphenylacetate (CAS: 2112740-96-0).
Due to the unique electronic properties of this molecule—specifically the highly electron-withdrawing para-trifluoromethyl and ortho-chloro groups—the α -methylene protons are exceptionally acidic, and the ester carbonyl is highly electrophilic. While this makes the compound an excellent substrate for α -alkylation and cross-coupling, it also introduces specific byproduct liabilities. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield syntheses.
Reaction Pathway & Byproduct Visualization
Understanding the mechanistic divergence of your starting material is the first step in troubleshooting. The diagram below illustrates how standard reaction conditions can branch into unwanted byproduct pathways if kinetic control or anhydrous conditions are compromised.
Fig 1. Reaction pathways of Ethyl 2-chloro-4-trifluoromethylphenylacetate and byproduct formation.
Frequently Asked Questions (FAQ) & Troubleshooting Guide
Q1: Why am I seeing a significant amount of the free acid (2-chloro-4-trifluoromethylphenylacetic acid) during my α -alkylation step?
The Causality: The presence of the -CF 3 and -Cl groups pulls electron density away from the ester carbonyl, making it highly susceptible to nucleophilic attack. If your base (e.g., NaH, KOtBu) or solvent contains even trace amounts of moisture, hydroxide ions are generated in situ. These hydroxide ions will rapidly saponify the ethyl ester into the free acid [1]. The Solution: Switch to a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) at cryogenic temperatures (-78 °C). Ensure solvents are rigorously dried (Karl Fischer titration < 50 ppm H 2 O).
Q2: My LC-MS shows a mass corresponding to the dialkylated product. How do I suppress over-alkylation?
The Causality: After the first alkylation, the remaining α -proton is still relatively acidic. If the alkylating agent is highly reactive (e.g., methyl iodide, benzyl bromide) or if there is localized excess of base, the monoalkylated product can undergo a second deprotonation and subsequent alkylation [2]. The Solution: This is a kinetic control issue. Always add the electrophile slowly (via syringe pump) to the pre-formed enolate. Never add the base to a mixture of the ester and the electrophile, as this promotes dialkylation.
Q3: During Pd-catalyzed α -arylation, I observe loss of the chlorine atom (dehalogenation). What causes this?
The Causality: In palladium-catalyzed cross-coupling reactions, the Pd(0) catalyst is supposed to insert into your aryl halide coupling partner. However, the C-Cl bond on your starting material is highly activated by the para-CF 3 group. Pd(0) can undergo unintended oxidative addition into this C-Cl bond, leading to protodehalogenation or unwanted oligomerization [3]. The Solution: Catalyst and ligand tuning is mandatory. Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or Mor-DalPhos) that favor oxidative addition into aryl bromides/iodides while sterically hindering insertion into the ortho-chloro position of your substrate.
Q4: I am detecting a heavy impurity that looks like a dimer. What is this?
The Causality: This is a Claisen self-condensation byproduct. The enolate of your starting material attacks the highly electrophilic ester carbonyl of another unreacted starting material molecule, forming a β -keto ester [4]. The Solution: Ensure complete and rapid enolate formation by adding the ester to an excess of strong base (inverse addition) at low temperatures before introducing the electrophile.
Quantitative Data Presentation
To assist your analytical team in identifying and isolating these byproducts, refer to the following standardized chromatographic and mass spectrometry data summary.
| Byproduct Category | Structural Change | Typical LC-MS m/z Shift | Relative Retention Time (RRT)* | Primary Removal Strategy |
| Free Acid | Loss of Ethyl group (-C 2 H 5 ) | [M-H] − (M-28) | ~0.6 - 0.7 (More polar) | Mild aqueous basic wash (pH 8-9) |
| Dehalogenated | Loss of Chlorine (-Cl + H) | [M-34] + | ~0.9 - 1.0 (Similar polarity) | Recrystallization / Chiral HPLC |
| Dialkylated | Addition of 2nd Alkyl group (+R) | [M+R] + | ~1.3 - 1.5 (Less polar) | Silica Gel Chromatography |
| Self-Condensation | Dimerization ( β -keto ester) | [2M-OEt] + | ~1.8 - 2.0 (Highly lipophilic) | Silica Gel Chromatography |
*RRT is based on a standard Reverse-Phase C18 column gradient (Water/Acetonitrile with 0.1% Formic Acid) relative to the desired mono-alkylated product.
Purification Decision Tree
Use the following logic flow to determine the most efficient downstream processing (DSP) method based on the primary byproduct identified in your crude mixture.
Fig 2. Troubleshooting decision tree for isolating the desired product from common byproducts.
Self-Validating Experimental Protocols
Protocol A: Moisture-Free α -Alkylation (Kinetic Control)
This protocol is designed to suppress both hydrolysis (Free Acid) and self-condensation byproducts by ensuring irreversible, quantitative enolate formation.
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System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
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Base Loading: Add anhydrous THF (10 mL/mmol) and cool to -78 °C using a dry ice/acetone bath. Add LDA (1.1 equivalents, 2.0 M in THF/heptane/ethylbenzene).
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Enolate Formation: Dissolve Ethyl 2-chloro-4-trifluoromethylphenylacetate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA over 15 minutes. Stir for 30 minutes at -78 °C.
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Self-Validation Step (In-Process Control): Withdraw a 0.1 mL aliquot, quench into 0.5 mL of D 2 O, extract with EtOAc, and analyze via 1 H-NMR. Complete disappearance of the singlet at ~3.8 ppm (the α -CH 2 ) and replacement by deuterium confirms 100% enolate formation.
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Electrophile Addition: Add the alkylating agent (1.05 eq) dropwise via syringe pump over 30 minutes. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.
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Quench: Quench the reaction with saturated aqueous NH 4 Cl to prevent any residual base from causing late-stage hydrolysis.
Protocol B: Selective Removal of the Free Acid Byproduct
If LC-MS indicates >5% of the 2-chloro-4-trifluoromethylphenylacetic acid byproduct, use this acid-base extraction protocol to purify the ester without chromatography.
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Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure and redissolve the residue in Methyl tert-butyl ether (MTBE) (20 mL/g of crude).
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Selective Deprotonation: Wash the organic layer with 5% aqueous NaHCO 3 (3 x 10 mL).
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Causality: NaHCO 3 (pH ~8.3) is basic enough to deprotonate the carboxylic acid byproduct (pKa ~3.5), partitioning it into the aqueous layer as a sodium salt. It is not strong enough to hydrolyze your desired ester product.
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Phase Separation: Separate the layers. Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate to yield the purified ester.
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Self-Validation Step: Take the combined aqueous layers and acidify to pH 2 using 1M HCl. If the aqueous layer turns cloudy/precipitates, it confirms the successful extraction and isolation of the free acid byproduct.
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References
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Alkylation of N-Substituted 2-Phenylacetamides ResearchGate[Link]
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Monoalkylation of Methyl Phenylacetate Using in Situ Electrogenaration of 2-Pyrrolidone Anion in an Electrochemical Flow-Microreactor ResearchGate[Link]
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Benzylation and Alkylation of C(SP³)-H Bonds using Salts or Liquids TU Wien Repository[Link]
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The direct acyl-alkylation of arynes Organic Syntheses[Link]
Purification techniques for "Ethyl 2-chloro-4-trifluoromethylphenylacetate" and its derivatives
Welcome to the Technical Support and Troubleshooting Portal for Ethyl 2-chloro-4-trifluoromethylphenylacetate (CAS: 2112740-96-0) and its derivatives. This compound is a critical, highly fluorinated building block used in advanced drug discovery and agrochemical development.
Due to the strong electron-withdrawing effects of the trifluoromethyl (-CF 3 ) and chloro (-Cl) groups, researchers frequently encounter challenges such as unexpected ester hydrolysis, thermal decarboxylation, and the co-elution of positional isomers. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to ensure high-yield, high-purity isolation.
Core Purification Workflows
The following workflow is designed to separate the target ester from unreacted starting materials, free acid byproducts, and positional isomers (e.g., the 3-chloro isomer).
Workflow for the purification of Ethyl 2-chloro-4-trifluoromethylphenylacetate and its acid.
Step-by-Step Methodology: Isolation and Isomer Resolution
This protocol utilizes a self-validating methodology, ensuring that each phase of purification can be analytically confirmed before proceeding to the next.
Phase 1: Liquid-Liquid Extraction (LLE)
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Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
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Alkaline Wash: Wash the organic layer with saturated aqueous NaHCO 3 .
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Causality: The mildly basic pH (~8) selectively deprotonates any unreacted 2-chloro-4-trifluoromethylphenylacetic acid, driving it into the aqueous phase while leaving the neutral ester in the organic phase.
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Validation Checkpoint: Spot both layers on a TLC plate (Hexane/EtOAc 8:2). The organic layer should show no baseline retention (absence of free acid).
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Separation: Retain the organic phase for ester purification. (To recover the free acid, acidify the aqueous phase to pH 2 with 1M HCl and extract with fresh EtOAc).
Phase 2: Normal-Phase Flash Chromatography
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Preparation: Dry the organic phase over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Crucial: Keep the water bath temperature strictly below 30°C.
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Chromatography: Load the crude ester onto a pre-equilibrated neutral silica gel column.
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Elution: Elute using a gradient of Hexane/EtOAc (95:5 to 85:15).
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Validation Checkpoint: Pool fractions based on UV absorption (254 nm). At this stage, positional isomers will co-elute.
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Phase 3: Preparative HPLC (Isomer Resolution)
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Injection: Dissolve the pooled flash chromatography fractions in HPLC-grade Acetonitrile.
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Separation: Inject onto a Preparative Pentafluorophenyl (PFP) Column (e.g., 5 µm, 250 x 21.2 mm).
Causality: Standard C18 columns cannot resolve the 2-chloro and 3-chloro isomers due to identical hydrophobicity. The PFP stationary phase resolves them via highly specific dipole-dipole and π
π interactions with the fluorine atoms . -
Elution: Use an isocratic method: 60% Acetonitrile / 40% Water. Do not use basic modifiers.
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Recovery: Collect the highly resolved peak, concentrate under mild vacuum, and lyophilize to yield the pure Ethyl 2-chloro-4-trifluoromethylphenylacetate.
Troubleshooting Guide (FAQs)
Q1: Why am I observing significant ester hydrolysis during normal-phase silica gel chromatography? A1: The electron-withdrawing nature of the trifluoromethyl (-CF 3 ) and chloro (-Cl) groups significantly increases the electrophilicity of the ester's carbonyl carbon. This makes the ester highly susceptible to nucleophilic attack and hydrolysis, even under mildly acidic or basic conditions. If your silica gel is too acidic, or if you are using basic modifiers (like triethylamine) to improve peak shape, the ester will hydrolyze on the column. Solution: Pre-treat the silica gel with a neutral buffer, switch to neutral alumina, and strictly avoid basic additives in your eluent.
Q2: Standard C18 Prep-HPLC fails to separate my target compound from its 3-chloro positional isomer. How can I resolve them? A2: Positional isomers of fluorinated aromatics have nearly identical dipole moments and partition coefficients, making standard hydrophobic C18 stationary phases ineffective. Solution: Switch to a Pentafluorophenyl (PFP) column. The fluorinated stationary phase provides unique shape-selective retention through charge-transfer interactions with the highly electronegative fluorine atoms on the phenyl ring of your analyte .
Q3: When I hydrolyze the ester to 2-chloro-4-trifluoromethylphenylacetic acid, I get a low yield and detect a non-polar byproduct. What is happening? A3: Phenylacetic acids bearing strong electron-withdrawing groups in the ortho or para positions are highly prone to thermal decarboxylation . The non-polar byproduct you are detecting is likely 2-chloro-4-trifluoromethyltoluene. Solution: Keep the temperature strictly below 40°C during the basic hydrolysis step and the subsequent acidic workup. Never boil the mixture to accelerate the reaction.
Q4: I am losing product during solvent removal on the rotary evaporator. Is the ester volatile? A4: Yes. Despite being a relatively large ester, the incorporation of a trifluoromethyl group significantly lowers the boiling point and increases the vapor pressure of the compound compared to its non-fluorinated analogs (due to decreased intermolecular van der Waals forces). Solution: Concentrate the fractions at a water bath temperature no higher than 30°C. Avoid high vacuum (< 20 mbar) once the bulk solvent has been removed.
Quantitative Data & Physical Properties
To assist with your analytical method development, refer to the comparative properties of the ester and its corresponding free acid derivative below.
| Parameter | Ethyl 2-chloro-4-trifluoromethylphenylacetate | 2-chloro-4-trifluoromethylphenylacetic acid |
| CAS Number | 2112740-96-0 | N/A (Derivatized Free Acid) |
| Molecular Weight | 266.64 g/mol | 238.59 g/mol |
| Physical State (RT) | Liquid / Low-melting solid | Solid (Powder) |
| LogP (Predicted) | ~3.8 | ~2.9 (at pH < 4) |
| Thermal Stability | Volatile under high vacuum | Prone to thermal decarboxylation (>40°C) |
| Optimal HPLC Column | PFP (Pentafluorophenyl) | C18 or PFP |
| HPLC Additives | None (Neutral conditions) | 0.1% Formic Acid (to suppress ionization) |
References
- Google Patents. "Synthetic method of 2-chloro-4-trifluoromethyl benzoic acid." Patent CN103113219A.
Technical Support Center: Improving the Yield of Reactions Involving Ethyl 2-chloro-4-trifluoromethylphenylacetate
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing Ethyl 2-chloro-4-trifluoromethylphenylacetate. This valuable building block, characterized by its trifluoromethyl-substituted aromatic ring and a reactive α-chloro ester moiety, is pivotal in synthesizing a range of target molecules. However, its reactivity profile presents unique challenges. This document provides in-depth, troubleshooting-oriented guidance in a direct question-and-answer format to address common experimental issues, with a core focus on maximizing reaction yield and purity.
Part 1: FAQs - Understanding the Reagent
Q1: What are the key structural features and physicochemical properties of Ethyl 2-chloro-4-trifluoromethylphenylacetate?
A1: Understanding the molecule's structure is fundamental to predicting its reactivity. The key features are:
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An α-chloro substituent, making the benzylic carbon an electrophilic center, highly susceptible to SN2 reactions.
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An ethyl ester group, which can be a site for hydrolysis or amidation.
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A 4-(trifluoromethyl)phenyl group. The CF₃ group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the benzylic position.
These properties dictate how the molecule behaves in different chemical environments.
Table 1: Physicochemical Properties of Ethyl 2-chloro-4-trifluoromethylphenylacetate
| Property | Value | Significance for Reactions |
|---|---|---|
| Molecular Formula | C₁₁H₁₀ClF₃O₂ | --- |
| Molecular Weight | 266.64 g/mol | Essential for stoichiometric calculations. |
| Appearance | Colorless to light yellow oil | Visual cue for reagent quality. Darkening may indicate decomposition. |
| Boiling Point | ~110-112 °C at 2 mmHg | Suitable for purification by vacuum distillation if products are non-volatile. |
| Solubility | Soluble in common organic solvents (THF, DMF, CH₂Cl₂, Ethyl Acetate). Insoluble in water. | Dictates choice of reaction and workup solvents. |
Q2: What are the primary applications and reaction types for this compound?
A2: This reagent is primarily used as an electrophile in nucleophilic substitution reactions. Its versatility allows for the synthesis of diverse molecular scaffolds.
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Nucleophilic Substitution (SN2): This is the most common application. The chlorine atom is displaced by a wide range of nucleophiles (amines, thiols, alcohols, carbanions) to introduce new functional groups at the α-position. These reactions are foundational for building complex pharmaceutical and agrochemical intermediates.[1][2]
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Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, transesterified with a different alcohol, or converted to an amide by reacting with an amine, often under more forcing conditions than the SN2 reaction.
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Heterocycle Synthesis: The products of SN2 reactions are often key precursors that can undergo subsequent intramolecular cyclization to form various heterocyclic systems.
Q3: What critical safety and handling precautions should be observed?
A3: As an α-halo ester, Ethyl 2-chloro-4-trifluoromethylphenylacetate is a reactive and potentially hazardous compound.
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Irritant: It is expected to be an irritant to the skin, eyes, and respiratory system.
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Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place away from moisture, strong bases, and oxidizing agents to prevent degradation.
Part 2: Troubleshooting Guide for Low Reaction Yields
Low yields are a common frustration in synthesis. The following sections break down the most frequent issues and provide a logical framework for diagnosing and solving them.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction is stalled. TLC/LC-MS analysis shows a large amount of unreacted Ethyl 2-chloro-4-trifluoromethylphenylacetate even after extended reaction times. What should I investigate?
A: This issue typically points to problems with reactivity (nucleophile or electrophile), reaction conditions, or reagent quality.
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Possible Cause A: Insufficiently Reactive Nucleophile
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Diagnosis: Weakly nucleophilic species (e.g., highly hindered amines, anilines with electron-withdrawing groups, or neutral alcohols) may react very slowly at room temperature.
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Solutions:
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Increase Temperature: For many SN2 reactions, increasing the temperature can significantly increase the rate. Run a small-scale trial at a moderately elevated temperature (e.g., 50-80 °C) and monitor for product formation and decomposition.
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Activate the Nucleophile: If your nucleophile is an alcohol or thiol, it must be deprotonated to be effective. Use a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to generate the more potent alkoxide or thiolate. The choice of base is critical; for example, potassium carbonate is a common and effective base for alkylating phenols and anilines.
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Solvent Choice: The solvent can dramatically affect the rate of SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile can accelerate these reactions compared to nonpolar solvents like toluene or THF.
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-
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Possible Cause B: Poor Reagent Quality or Moisture Contamination
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Diagnosis: Reagents can degrade over time. Bases like sodium hydride are readily quenched by atmospheric moisture. Anhydrous solvents may have absorbed water if not stored properly.
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Solutions:
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Use Fresh Reagents: Use a newly opened bottle of the nucleophile, base, or solvent.
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Ensure Anhydrous Conditions: If using moisture-sensitive reagents (like NaH or organometallics), ensure all glassware is oven- or flame-dried, and run the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly distilled or commercially available anhydrous solvents.
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DIAGRAM: Workflow for Diagnosing Low Conversion
Caption: A step-by-step diagnostic workflow for troubleshooting low starting material conversion.
Issue 2: Formation of Significant Side Products
Q: My reaction is messy. I am forming the product, but also several byproducts that are difficult to separate. What are the likely side reactions and how can I suppress them?
A: Side product formation often arises from competing reaction pathways or the inherent instability of reactants or products under the reaction conditions.
Table 2: Common Side Products and Mitigation Strategies
| Side Product | Probable Cause | Diagnostic Clues | Mitigation Strategies |
|---|---|---|---|
| 2-hydroxy-4-trifluoromethylphenylacetate derivative | Nucleophilic attack by residual water or hydroxide. | A new product with a mass increase of 1 Da (O replacing Cl) but loss of ethyl group, or mass decrease of 9 Da (OH replacing Cl). | Use anhydrous solvents and reagents; run under an inert atmosphere. |
| Hydrolysis Product: 2-chloro-4-trifluoromethylphenylacetic acid | Presence of water during the reaction or workup, especially under basic conditions.[3][4][5] | An acidic spot on TLC that streaks. A mass corresponding to the carboxylic acid in LC-MS. | Ensure anhydrous conditions. Use a non-aqueous workup if possible or neutralize carefully with a mild base (e.g., NaHCO₃). |
| Elimination Product: Ethyl 4-(trifluoromethyl)styrene-α-carboxylate | Using a strong, sterically hindered base (e.g., t-BuOK) that preferentially acts as a base instead of a nucleophile. | A nonpolar spot on TLC. Mass corresponding to HCl elimination. | Use a weaker, non-hindered base (e.g., K₂CO₃) or a nucleophilic base. Run the reaction at a lower temperature. |
| Di-alkylation/Over-reaction | The product of the initial reaction is more nucleophilic than the starting nucleophile. | A higher molecular weight peak in LC-MS corresponding to the addition of a second electrophile molecule. | Use a slight excess (1.1-1.2 eq) of the nucleophile. Add the electrophile (Ethyl 2-chloro-4-trifluoromethylphenylacetate) slowly to the reaction mixture. |
Issue 3: Product Loss During Workup and Purification
Q: My reaction seems to work well according to in-process analysis, but my isolated yield is poor. Where could I be losing my product?
A: Product loss after the reaction is complete is often due to decomposition during extraction or chromatography.
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Possible Cause A: Hydrolysis During Aqueous Workup
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Diagnosis: The product ester is sensitive to pH extremes. Washing with strong aqueous acid or base can cleave the ester, especially with heating.[3][5]
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Solution: Perform aqueous washes with neutral or mildly basic solutions (e.g., saturated NaHCO₃ solution, followed by water and brine). Avoid strong acids/bases and keep the extraction process brief and at room temperature.
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-
Possible Cause B: Decomposition on Silica Gel
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Diagnosis: Products containing basic nitrogen groups (like amines) can interact strongly with the acidic surface of silica gel, leading to streaking on TLC plates and poor recovery from the column.
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Solution:
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Neutralize the Silica: Add ~1% triethylamine (or another volatile base) to your column eluent. This deactivates the acidic sites on the silica, allowing for cleaner elution.
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Alternative Chromatography: Consider using neutral alumina or reverse-phase (C18) chromatography.[6]
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Non-Chromatographic Purification: If the product is crystalline, attempt recrystallization. If it is a high-boiling liquid, vacuum distillation may be an option.
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DIAGRAM: Standard Purification Workflow
Caption: A decision-based workflow for the purification of reaction products.
Part 3: Recommended Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine (e.g., Morpholine)
Causality: This protocol utilizes potassium carbonate as a mild, heterogeneous base to scavenge the HCl byproduct without promoting significant side reactions like elimination or ester hydrolysis. Acetonitrile is chosen as a polar aprotic solvent to facilitate the SN2 reaction.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 2-chloro-4-trifluoromethylphenylacetate (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Add anhydrous acetonitrile to achieve a concentration of ~0.5 M with respect to the starting ester. Heat the mixture to 60-70 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Look for the consumption of the starting material spot and the appearance of a new, more polar product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and saturated brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Protocol 2: Analytical Characterization Guide
Confirming the structure of your product is a critical final step. Below are expected NMR characteristics for a typical product, such as Ethyl 2-(morpholino)-4-(trifluoromethyl)phenylacetate.
-
¹H NMR:
-
The disappearance of the characteristic singlet for the α-chloro proton (CHCl) around δ 5.5-6.0 ppm.
-
The appearance of a new singlet for the α-amino proton (CHN) shifted upfield to ~δ 4.0-4.5 ppm.
-
Signals for the nucleophile (e.g., morpholine protons) will be present.
-
The ethyl ester signals (a quartet ~δ 4.2 ppm and a triplet ~δ 1.2 ppm) and aromatic protons will remain, though their chemical shifts may be slightly altered.
-
-
¹⁹F NMR:
-
A singlet corresponding to the -CF₃ group should be observed around δ -62 to -64 ppm (relative to CFCl₃).[7] This is a key indicator that the trifluoromethyl group is intact.
-
-
¹³C NMR:
-
Look for the shift of the benzylic carbon from ~65 ppm (C-Cl) to ~70-75 ppm (C-N). The exact shift depends on the attached nucleophile.[8]
-
-
Mass Spectrometry (LC-MS/GC-MS):
-
The most valuable tool for reaction monitoring. Look for a peak with the correct molecular weight for your expected product and the disappearance of the starting material peak.
-
References
- [No Author]. (n.d.). BENZENEACETIC ACID, 4-BROMO-2-NITRO-, ETHYL ESTER...
- Kudyakova, Y. S., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2021). Detrifluoroacetylation of 2-Ethoxymethylene Derivative of Ethyl 4,4,4-Trifluoroacetoacetate. ResearchGate.
- Kawai, H., et al. (n.d.). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. PMC.
- No Author. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry.
- No Author. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry.
- [No Author]. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. MDPI.
- [No Author]. (2012). Purification Strategies for Flavones and Related Compounds. Teledyne ISCO.
- No Author. (n.d.). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry.
- [No Author]. (n.d.). Protocol 5: Deprotection and Purification of Synthetic RNA.
- [No Author]. (2022). Tasks in NMR data analysis for Nature Products.
- [No Author]. (n.d.). Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate. Google Patents.
- [No Author]. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI.
- [No Author]. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC.
- [No Author]. (n.d.). Process for the alpha-chlorination of phenylacetonitriles. Google Patents.
- Bouali, J., et al. (n.d.). Crystal structure of ethyl 2-(4-chloroanilino)acetate. ResearchGate.
- Deng, Y., et al. (2023). Efficient synthesis of functionalized trifluoromethyl cyclopropanes via cyclopropanation of α-trifluoromethyl styrenes with chloroacetonitrile and ethyl chloroacetate. New Journal of Chemistry.
- [No Author]. (2009). Critical review of hydrolysis of organic compounds in water under environmental conditions. Standard Reference Data.
- [No Author]. (2025). Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. AIR Unimi.
- [No Author]. (n.d.). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. DTIC.
- [No Author]. (n.d.). Optimization of the reaction conditions for ethyl trifluoropyruvate 1, acetone 2a, and aminoethanol 3a. ResearchGate.
- [No Author]. (n.d.). Reagent and process for the perfluoroalkylation of nucleophilic substrates by sodium perfluoroalkanesulfinates in an oxidising medium. Google Patents.
- [No Author]. (n.d.). Shelf-stable electrophilic reagents for the direct incorporation of SCF2CF2H and SCF2CF3 motifs. ChemRxiv.
- [No Author]. (n.d.). Carboxyl Reactivity. MSU chemistry.
- [No Author]. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journals.
- [No Author]. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. PMC.
- [No Author]. (n.d.). (E)-Ethyl 2-(2-((4-(trifluoromethyl)phenyl)sulfonyl)hydrazono)acetate. Enamine.
- [No Author]. (n.d.). ethyl 2-(2-chloro-4-(trifluoromethyl)phenyl)-2-oxoacetate. Sigma-Aldrich.
- [No Author]. (n.d.). Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate. ResearchGate.
- [No Author]. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI.
- [No Author]. (n.d.). Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. New Journal of Chemistry.
- [No Author]. (2025). Comparative NMR Characterization of Ethyl 4-chlorobenzenesulfinate Reaction Products. BenchChem.
Sources
- 1. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. srd.nist.gov [srd.nist.gov]
- 5. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 6. teledynelabs.com [teledynelabs.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-chloro-4-trifluoromethylphenylacetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of highly substituted fluorinated building blocks.
The synthesis of Ethyl 2-chloro-4-trifluoromethylphenylacetate is a critical workflow in the development of fluorinated pharmaceuticals. The most robust, scalable, and atom-economical route avoids the handling of volatile and toxic benzyl cyanides. Instead, it utilizes a Nucleophilic Aromatic Substitution (SNAr) of diethyl malonate onto 3,4-dichlorobenzotrifluoride, followed by a [1].
This guide provides self-validating protocols, mechanistic causality for common failures, and actionable troubleshooting steps for this specific synthetic pathway.
Pathway Visualization
Figure 1: Synthesis pathway of Ethyl 2-chloro-4-trifluoromethylphenylacetate via SNAr and Krapcho Decarboxylation.
Self-Validating Experimental Protocols
To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the analytical checkpoints are met.
Protocol A: SNAr Synthesis of Diethyl 2-(2-chloro-4-(trifluoromethyl)phenyl)malonate
-
Enolate Formation: In an oven-dried, argon-purged 500 mL flask, suspend Sodium Hydride (NaH, 60% in mineral oil, 2.2 eq, 88 mmol) in anhydrous THF (150 mL). Cool to 0°C. Add diethyl malonate (2.2 eq, 88 mmol) dropwise over 30 minutes to control H₂ evolution.
-
Electrophile Addition: Once gas evolution ceases, add [2] (1.0 eq, 40 mmol) dropwise.
-
Reaction: Remove the ice bath and stir at 25°C for 12 hours.
-
Self-Validation Checkpoint: Quench a 0.1 mL aliquot in saturated aqueous NH₄Cl and extract with EtOAc. Analyze via GC-MS. Validation criteria: The electrophile peak (m/z ~214) must be completely consumed, replaced by the intermediate malonate (m/z ~338).
-
Workup: Quench the bulk reaction with saturated NH₄Cl (100 mL) at 0°C. Extract with EtOAc (3 x 100 mL). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Protocol B: Krapcho Decarboxylation to the Target Ester
-
Preparation: Dissolve the crude intermediate from Protocol A (approx. 40 mmol) in anhydrous DMSO (100 mL).
-
Reagent Addition: Add Lithium Bromide (LiBr, 2.0 eq, 80 mmol) and Deionized Water (1.5 eq, 60 mmol).
-
Reaction: Heat the mixture to 130°C under a reflux condenser for 18 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). Validation criteria: The starting malonate (R_f ~0.4) must convert entirely to the target ester (R_f ~0.6). Confirm product identity via GC-MS (Target m/z ~266).
-
Workup: Cool to room temperature. Extract with Methyl tert-butyl ether (MTBE, 3 x 150 mL). Wash the organic layer extensively with water (5 x 100 mL) to remove all DMSO. Dry over Na₂SO₄ and concentrate.
Troubleshooting FAQs: Causality & Corrective Actions
Section A: SNAr Reaction Issues
Q1: Why is my SNAr reaction stalling at 50-60% conversion despite adding excess 3,4-dichlorobenzotrifluoride? Causality: The stalling is not due to a lack of electrophile, but the depletion of your nucleophile. The product of this reaction (a benzylic malonate) is significantly more acidic (pKa ~13) than the starting diethyl malonate (pKa ~16). As the product forms, it rapidly quenches the unreacted diethyl malonate enolate, neutralizing your active nucleophile and halting the reaction. Corrective Action: You must use a minimum of 2.1 to 2.2 equivalents of both base (NaH) and diethyl malonate relative to the electrophile. The second equivalent acts as a sacrificial base to keep the highly acidic product deprotonated, allowing the first equivalent to drive the SNAr to completion.
Q2: I am observing a significant amount of a regioisomer impurity. How do I control regioselectivity? Causality: 3,4-dichlorobenzotrifluoride has two labile chlorides. The CF₃ group strongly activates the para-position (C-4) via resonance and inductive electron withdrawal, making it the kinetically favored site for attack. However, the meta-position (C-3) is also inductively activated. Elevated temperatures erode kinetic control, shifting the reaction toward thermodynamic ratios and increasing C-3 attack. Corrective Action: Maintain strict temperature control (≤ 25°C). If the impurity persists, switch to a bulkier base like Potassium tert-butoxide (KOtBu). The increased steric bulk of the resulting enolate will strongly disfavor attack at the C-3 position, which is sterically hindered by the adjacent C-4 chlorine.
Section B: Krapcho Decarboxylation Issues
Q3: My decarboxylation yield is low, and I am isolating large amounts of 2-chloro-4-trifluoromethylphenylacetic acid instead of the ethyl ester. Why? Causality: The Krapcho decarboxylation relies on a precise, stoichiometric amount of water to hydrolyze only one ester group of the malonate before thermal decarboxylation occurs [3]. If bulk water is present (e.g., from highly hygroscopic, wet DMSO), both ester groups undergo base-catalyzed hydrolysis. This yields a di-acid intermediate, which subsequently decarboxylates to the mono-acid impurity (phenylacetic acid) rather than the target ester. Corrective Action: Titrate your DMSO using Karl Fischer titration before use. Ensure the total water content in the reaction mixture (endogenous solvent water + added water) is strictly controlled to 1.5 - 2.0 equivalents relative to the malonate intermediate.
Q4: The Krapcho decarboxylation is taking >48 hours at 130°C. How can I accelerate it? Causality: The rate-determining step in extrapolar aprotic solvents is often the S_N2 attack of the halide anion on the ethyl group of the ester. Chloride (from standard LiCl) is a relatively weak nucleophile in this context, leading to sluggish dealkylation. Corrective Action: Substitute LiCl with Lithium Bromide (LiBr), or add a catalytic amount of Sodium Iodide (10 mol% NaI). Bromide and iodide are vastly superior nucleophiles for the S_N2 dealkylation step, which will drastically reduce your reaction times from 48 hours to under 18 hours.
Quantitative Troubleshooting Parameters
Summarized below are the critical quantitative thresholds for this synthesis. Deviations from these ranges are the primary cause of batch failures.
| Process Parameter | Optimal Range | Consequence of Deviation | Corrective Action |
| Base/Malonate Ratio (SNAr) | 2.1 - 2.5 eq | Reaction stalls at ~50% conversion due to product deprotonation. | Ensure >2.1 eq of NaH and malonate are used. |
| Reaction Temp (SNAr) | 0°C to 25°C | Increased formation of the C-3 regioisomer impurity. | Use a cooling bath; switch to KOtBu if necessary. |
| Water Content (Krapcho) | 1.5 - 2.0 eq | Over-hydrolysis resulting in 2-chloro-4-(CF₃)phenylacetic acid. | Perform Karl Fischer titration on DMSO prior to use. |
| Halide Source (Krapcho) | LiBr (or LiCl + NaI) | Sluggish decarboxylation kinetics (>48h reaction time). | Swap LiCl for LiBr to enhance the S_N2 dealkylation rate. |
References
- Wang, Y., et al. (2013). Synthetic method of 2-chloro-4-trifluoromethyl benzoic acid. Patent CN103113219A.
Technical Support Center: Troubleshooting the Reactivity & Side Reactions of Ethyl 2-chloro-4-trifluoromethylphenylacetate
Welcome to the Technical Support Center. As a highly functionalized building block, Ethyl 2-chloro-4-trifluoromethylphenylacetate presents unique synthetic challenges. Its reactivity is defined by three distinct domains: highly acidic benzylic alpha-protons, an electrophilic ethyl ester, and an electron-deficient aryl chloride.
This guide provides drug development professionals and synthetic chemists with field-proven insights to troubleshoot common side reactions, understand their underlying causality, and implement self-validating experimental protocols.
Section 1: Alpha-Proton Acidity & Claisen Self-Condensation
FAQ & Troubleshooting
Q: Why am I seeing a massive impurity peak corresponding to a β -keto ester when attempting an alpha-alkylation? A: You are observing a Claisen self-condensation. The alpha-protons of Ethyl 2-chloro-4-trifluoromethylphenylacetate are exceptionally acidic. The electron-withdrawing trifluoromethyl group (-I, -M effects) and the ortho-chlorine atom (-I effect) strongly stabilize the enolate intermediate via inductive withdrawal. If you use a thermodynamically controlled base (like NaOEt) or conduct the deprotonation at room temperature, the enolate exists in equilibrium with the unreacted ester. The enolate will nucleophilically attack the starting material, expelling ethoxide to form a[1].
Q: How can I suppress this self-condensation? A: You must switch from thermodynamic to kinetic control. Use a sterically hindered, non-nucleophilic strong base (e.g., LDA or KHMDS) at cryogenic temperatures (-78 °C) to ensure rapid, irreversible, and quantitative enolate formation before the electrophile is introduced[2].
Quantitative Data: Base Selection vs. Side Reaction Probability
| Base | Solvent | Temp (°C) | Enolate Formation | Claisen Side-Product (%) | Desired Alkylation Yield (%) |
| NaOEt | EtOH | 25 | Reversible | > 40% | < 30% |
| NaH | THF | 0 | Irreversible | 15 - 20% | ~ 60% |
| LDA | THF | -78 | Irreversible, Quantitative | < 5% | > 85% |
| KHMDS | Toluene | -78 | Irreversible, Quantitative | < 5% | > 85% |
Mechanistic Pathway
Reaction pathways of the alpha-enolate: desired alkylation vs. Claisen self-condensation.
Protocol: Controlled Alpha-Alkylation (Self-Validating System)
Objective: Achieve >85% alpha-alkylation while suppressing Claisen condensation to <5%.
-
System Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 volumes) and diisopropylamine (1.1 equiv). Cool to -78 °C.
-
Base Generation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to form LDA.
-
Enolate Formation: Slowly add a solution of Ethyl 2-chloro-4-trifluoromethylphenylacetate (1.0 equiv) in THF over 15 minutes down the side of the flask. Stir for 30 minutes at -78 °C.
-
Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in saturated NH4Cl , extract with EtOAc, and run TLC (Hexanes:EtOAc 9:1). The complete disappearance of the starting material spot confirms quantitative enolate formation.
-
-
Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to room temperature.
-
Work-up: Quench with saturated aqueous NH4Cl . Extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate.
Section 2: Ester Hydrolysis & Transesterification
FAQ & Troubleshooting
Q: My reaction yields a highly polar baseline spot on TLC, and the mass spec shows a loss of 28 Da. What happened? A: You have inadvertently triggered an acyl substitution side reaction. The loss of 28 Da (Ethyl → Methyl) indicates transesterification, which occurs when using methoxide bases (e.g., NaOMe) in methanol[2]. The methoxide attacks the electrophilic ethyl ester, forming a tetrahedral intermediate that collapses to expel ethoxide.
If you observe a highly polar baseline spot, trace water and hydroxide bases (NaOH/KOH) have caused, yielding the carboxylate salt of 2-chloro-4-trifluoromethylphenylacetic acid[3].
Q: How do I protect the ester during basic workflows? A: Always match your alkoxide base to your ester (e.g., use NaOEt/EtOH for ethyl esters). If aprotic conditions are required, rigorously dry your solvents over molecular sieves to prevent hydroxide formation from trace moisture.
Section 3: Aryl Chloride Cross-Coupling & Protodehalogenation
FAQ & Troubleshooting
Q: During a Buchwald-Hartwig amination, my major product is ethyl 4-trifluoromethylphenylacetate. Where did the chlorine go? A: This is a classic protodehalogenation side reaction. Aryl chlorides possess high bond dissociation energies, making the initial oxidative addition of Pd(0) sluggish[4]. Once the Ar-Pd(II)-Cl complex forms and the amine coordinates, the complex must undergo reductive elimination. If this step is slow—often due to poor ligand bite angles or steric bulk—the Pd(II) complex will undergo β -hydride elimination from the coordinated aliphatic amine. This forms a Pd(II)-hydride species that [5].
Quantitative Data: Ligand Selection vs. Protodehalogenation
| Ligand | Catalyst System | Temp (°C) | Relative RE Rate | Protodehalogenation (%) | Desired Product Yield (%) |
| PPh3 | Pd(OAc)2 | 100 | Slow | > 40% | < 20% |
| BINAP | Pd2(dba)3 | 80 | Moderate | 15 - 25% | 50 - 60% |
| RuPhos | Pd2(dba)3 | 80 | Fast | < 5% | > 85% |
| BrettPhos | BrettPhos Pd G3 | 60 | Very Fast | < 2% | > 90% |
Mechanistic Pathway
Pd-catalyzed cross-coupling catalytic cycle highlighting the protodehalogenation off-cycle.
Protocol: Buchwald-Hartwig Amination (Minimizing Protodehalogenation)
Objective: Achieve C-N coupling at the 2-position while suppressing β -hydride elimination.
-
Reagent Loading: In a glovebox, charge a vial with Ethyl 2-chloro-4-trifluoromethylphenylacetate (1.0 equiv), the desired secondary amine (1.2 equiv), Cs2CO3 (1.5 equiv), and BrettPhos Pd G3 precatalyst (2 mol%).
-
Causality Note: BrettPhos is specifically chosen because its extreme steric bulk forces the Pd(II) centers together, accelerating reductive elimination and outcompeting the β -hydride elimination pathway[4].
-
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M). Seal the vial with a Teflon-lined cap.
-
Heating: Remove from the glovebox and heat at 80 °C for 4 hours.
-
Self-Validation Checkpoint: At the 2-hour mark, analyze an aliquot via GC-MS. The absence of the [M-34] peak (loss of Cl, +H) confirms the successful suppression of the protodehalogenation pathway.
-
-
Work-up: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo before column chromatography.
References
-
"Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery", Royal Society of Chemistry. URL: [Link]
-
"One-Pot Chlorination and Cross-Electrophile Coupling of Alcohols with Aryl Chlorides", ACS Publications. URL: [Link]
-
"23.7: The Claisen Condensation Reaction", Chemistry LibreTexts. URL: [Link]
Sources
Technical Support Center: Analysis of Impurities in Ethyl 2-chloro-4-trifluoromethylphenylacetate
Welcome to the technical support center for the analysis of Ethyl 2-chloro-4-trifluoromethylphenylacetate and its related impurities. This guide is designed for researchers, scientists, and drug development professionals who are tasked with ensuring the purity, safety, and quality of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale and field-proven insights to tackle the analytical challenges you may encounter.
The control of impurities is a critical aspect of pharmaceutical development, mandated by global regulatory bodies to ensure patient safety and product efficacy.[1][2] Guidelines from the International Council for Harmonisation (ICH), such as Q3A and Q3B, establish strict thresholds for the reporting, identification, and qualification of impurities in new drug substances and products.[3][4] This guide provides a comprehensive framework for using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to meet and exceed these standards.
Section 1: The Analytical Strategy - Understanding Your Sample
Before diving into specific instrumental methods, a robust analytical strategy is paramount. This begins with understanding the potential impurities that can arise during the synthesis or degradation of Ethyl 2-chloro-4-trifluoromethylphenylacetate.
FAQ: Potential Impurities and Forced Degradation
Q: What are the likely impurities I should be looking for?
A: Impurities in Ethyl 2-chloro-4-trifluoromethylphenylacetate can be broadly categorized as organic, inorganic, or residual solvents.[4]
-
Process-Related Impurities: These originate from the manufacturing process. Common synthetic routes, such as the chlorination of a trifluoroacetoacetate precursor[5][6], may lead to impurities like unreacted starting materials, intermediates, and by-products from incomplete or side reactions.
-
Degradation Products: These form during storage or handling due to exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[3][7] Hydrolysis of the ester group to form the corresponding carboxylic acid is a common degradation pathway.
Q: How can I proactively identify potential degradation products?
A: A Forced Degradation Study is the most effective approach.[7][8] As outlined in ICH guideline Q1A(R2), this involves intentionally subjecting the compound to harsh conditions to accelerate its breakdown.[9] The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradation products without destroying the molecule entirely.[9][10] This study is fundamental for developing a stability-indicating analytical method—one that can reliably separate the intact drug from its degradation products.[8][11]
Experimental Workflow: Forced Degradation Study
The following protocol outlines a typical forced degradation study.
Objective: To generate potential degradation products of Ethyl 2-chloro-4-trifluoromethylphenylacetate for the development and validation of stability-indicating HPLC and GC-MS methods.
Methodology:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose the sample solutions to the following conditions in parallel:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[12]
-
Thermal Degradation: Heat the solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B) for a specified duration.
-
-
Neutralization: After the specified time, neutralize the acid and base-stressed samples to prevent further degradation before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC and GC-MS methods to identify and resolve any new peaks that appear.
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the gold standard for the analysis of non-volatile organic impurities in pharmaceutical compounds.[3][13] Its versatility allows for the separation of a wide range of compounds with high efficiency and sensitivity.
HPLC Troubleshooting Guide
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Solution1a [label="Adjust Mobile Phase pH\n(e.g., pH < 3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Add Competing Base\n(e.g., Triethylamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1c [label="Use End-Capped,\nHigh-Purity Silica Column", fillcolor="#34A853", fontcolor="#FFFFFF"];
Solution2a [label="Check Fittings\nfor Dead Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2b [label="Use Shorter/Narrower\nTubing", fillcolor="#34A853", fontcolor="#FFFFFF"];
Solution3a [label="Wash Column with\nStrong Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3b [label="Replace Column Frit\nor Guard Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3c [label="Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Cause1 [label="Chemical Cause"]; Problem -> Cause2 [label="Instrumental Cause"]; Problem -> Cause3 [label="Column Health"];
Cause1 -> Solution1a; Cause1 -> Solution1b; Cause1 -> Solution1c;
Cause2 -> Solution2a; Cause2 -> Solution2b;
Cause3 -> Solution3a; Cause3 -> Solution3b; Cause3 -> Solution3c; } DOT Caption: Decision tree for troubleshooting HPLC peak tailing.
Q: My peaks are tailing, especially for the main analyte. What's causing this and how do I fix it?
A: Peak tailing is a common issue, often caused by secondary interactions between basic analytes and acidic residual silanol groups on the silica surface of the column.[14][15]
-
Underlying Cause: The trifluoromethyl group is electron-withdrawing, but other parts of your molecule or basic impurities might interact with the stationary phase in unintended ways. This creates more than one retention mechanism, leading to a tailed peak.[15]
-
Solutions:
-
Modify Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) suppresses the ionization of silanol groups, minimizing these secondary interactions.[14]
-
Use a High-Purity, End-Capped Column: Modern Type B silica columns have fewer accessible silanol groups and are often "end-capped" to block most of the remaining ones.[14][15] This is a highly effective way to prevent tailing.
-
Add a Competing Base: For older columns or particularly problematic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[16]
-
Check for Extra-Column Effects: Tailing of early-eluting peaks can be caused by issues outside the column, such as excessive tubing length or poorly made connections creating dead volume.[17]
-
Q: I'm not getting enough separation between my main peak and a closely eluting impurity. What should I try?
A: Improving resolution is a core task in method development. A resolution factor of ≥1.5 is generally considered acceptable.[18]
-
Optimize the Gradient: If you are using a gradient method, try making the gradient shallower (i.e., increase the run time and decrease the %B/minute change). This gives the analytes more time to interact with the stationary phase and improve separation.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa. The different solvent properties can alter selectivity and change the elution order.
-
Try a Different Stationary Phase: If a C18 column doesn't provide enough resolution, consider a column with a different chemistry. For aromatic compounds like this, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase can offer alternative pi-pi interactions, leading to better separation.[19]
Recommended HPLC Protocol
This protocol provides a starting point for the analysis of Ethyl 2-chloro-4-trifluoromethylphenylacetate. Optimization will be required based on your specific system and impurity profile.[20][21]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A C18 column is a robust, general-purpose reversed-phase column suitable for many organic molecules.[22][23] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to control analyte ionization and minimize silanol interactions, improving peak shape.[20] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with low viscosity and good UV transparency. |
| Gradient | 30% B to 95% B over 20 minutes | A broad gradient is a good starting point to elute compounds with a range of polarities.[20] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controls viscosity and can improve peak shape and reproducibility.[23] |
| Detection (DAD/UV) | 225 nm or 254 nm | Aromatic compounds typically have strong absorbance in this UV range. A Diode Array Detector (DAD) is recommended to check for peak purity. |
| Injection Volume | 5 µL | A small injection volume helps prevent column overload and peak distortion. |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.[3][24] It combines the superior separation power of gas chromatography with the identification capabilities of mass spectrometry.
GC-MS Troubleshooting Guide
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Solution_System1 [label="Use High-Purity Gas", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_System2 [label="Use Fresh, High-Purity Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Question1; Question1 -> Source_Inlet [label=" Inlet\n Contamination "]; Question1 -> Source_Carryover [label=" From Previous\n Injection "]; Question1 -> Source_System [label=" System-wide\n Contamination "];
Source_Inlet -> Solution_Inlet1; Source_Inlet -> Solution_Inlet2;
Source_Carryover -> Solution_Carryover1; Source_Carryover -> Solution_Carryover2;
Source_System -> Solution_System1; Source_System -> Solution_System2; } DOT Caption: Decision tree for troubleshooting ghost peaks in GC-MS.
Q: I am seeing peaks in my blank solvent injections (ghost peaks). Where are they coming from?
A: Ghost peaks are signals that appear in a chromatogram even when no sample is injected and are indicative of contamination somewhere in the system.[25][26]
-
Underlying Causes & Solutions:
-
Inlet Contamination: The most common source. Over time, non-volatile material can build up in the inlet liner, and the septum can degrade and "bleed" material. Regularly replace the inlet liner and septum, especially when analyzing new or "dirty" samples.[25][26]
-
Sample Carryover: Material from a previous, more concentrated injection can remain in the syringe or the inlet.[27] Ensure your autosampler's syringe wash steps are adequate (using multiple solvents if necessary) and consider running a high-temperature "bake-out" of the column between runs to elute any remaining high-boiling compounds.[26]
-
Contaminated Gas or Solvents: Impurities in the carrier gas or the solvent used for sample dilution can introduce extraneous peaks.[28] Always use high-purity gases (99.9995% or better) and fresh, HPLC or GC-grade solvents.[29]
-
Q: How can I interpret the mass spectrum to identify an unknown impurity?
A: Interpreting a mass spectrum involves identifying the molecular ion and rationalizing the fragmentation pattern.[30]
-
Molecular Ion (M•+): This is the peak corresponding to the intact molecule's mass. For Ethyl 2-chloro-4-trifluoromethylphenylacetate, the expected molecular weight is ~282.6 g/mol . Look for this peak first. The presence of chlorine will give a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.
-
Fragmentation Pattern: Under standard Electron Ionization (EI), the molecule will break apart in predictable ways.[30] For your compound, expect to see fragments corresponding to:
-
Loss of the ethoxy group (•OCH2CH3), resulting in a fragment around m/z 237.
-
Benzylic cleavage, breaking the bond between the ring and the side chain, which can yield ions related to the trifluoromethylphenyl moiety (m/z ~145).[31]
-
Loss of the entire ethyl acetate group.
-
-
Library Search: The most practical step is to compare the acquired spectrum against a commercial mass spectral library like NIST or Wiley.[24] The search algorithm will provide a list of potential matches based on the fragmentation pattern. Always visually confirm the match; do not rely solely on the match score.[32]
Recommended GC-MS Protocol
This method is a suitable starting point for volatile and semi-volatile impurity analysis.
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column for a wide range of semi-volatile organic compounds.[31] |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Provides good efficiency and is inert. |
| Inlet | Split/Splitless, 250 °C | A split injection (e.g., 50:1 split ratio) prevents column overload for the main component, while splitless mode can be used for trace-level impurity detection. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | This program separates volatile impurities at the beginning and ensures heavier components elute by the end of the run.[31] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the column and the MS source. |
| Ion Source | Electron Ionization (EI), 230 °C, 70 eV | Standard EI conditions for generating reproducible, library-searchable mass spectra.[30] |
| Mass Range | 40 - 450 amu | A typical mass range that will cover the molecular ion and key fragments of the target analyte and related impurities. |
Section 4: Method Validation
Once a suitable HPLC or GC-MS method is developed, it must be validated to prove it is fit for its intended purpose, as required by regulatory agencies.[18][33][34] Validation ensures the method is reliable, reproducible, and accurate for routine quality control.[11][35]
Key validation parameters for an impurity method include:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components, including other impurities and degradants.[11] Forced degradation samples are crucial here.
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantified with acceptable precision and accuracy.
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the impurity over a specified range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).
References
- Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals - Research and Reviews.
- guidance for the validation of pharmaceutical quality control analytical methods.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting. Merck.
- Chromatography Troubleshooting Guides-Gas Chromatography. Thermo Fisher Scientific - US.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
- Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
- GC Column Troubleshooting Guide. Phenomenex.
- Video Notes GC Troubleshooting Series Part One: Ghost Peaks. Agilent.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- Peak Tailing in HPLC. Element Lab Solutions.
- Validation of Impurity Methods, Part II.
- REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research.
- HPLC Troubleshooting Guide. ACE.
- Regulatory aspects of Impurity profiling. International Journal of Pharmaceutical and Medicinal Research.
- Troubleshooting Chromatographic Contamin
- Gas Chromatography Troubleshooting Part I – Peak Shape Issues. AZoM.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos.
- (PDF) Regulatory aspects of Impurity profiling.
- HPLC separation of related halogenated aromatic, any one??
- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.
- forced degradation studies: regulatory considerations and implementations in analytical method development and. European Journal of Pharmaceutical and Medical Research.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Hplc method development and valid
- A Three-Pronged Template Approach for Rapid HPLC Method Development.
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
- Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. Analytical Chemistry.
- A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. International Journal of Research in Engineering and Science (IJRES).
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- 13.
- Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra.
- (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu.
- Buy Ethyl 2-chloro-4,4,4-trifluoroacetoacet
- Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
Sources
- 1. ijdra.com [ijdra.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 5. Buy Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 363-58-6 [smolecule.com]
- 6. CN103570533A - Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]
- 7. biomedres.us [biomedres.us]
- 8. pharmtech.com [pharmtech.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. storage.googleapis.com [storage.googleapis.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. hplc.eu [hplc.eu]
- 17. lcms.cz [lcms.cz]
- 18. sps.nhs.uk [sps.nhs.uk]
- 19. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. iosrphr.org [iosrphr.org]
- 22. scispace.com [scispace.com]
- 23. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 26. gcms.cz [gcms.cz]
- 27. chromatographytoday.com [chromatographytoday.com]
- 28. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. agilent.com [agilent.com]
- 30. resolvemass.ca [resolvemass.ca]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. particle.dk [particle.dk]
- 34. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 35. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
Biological activity of "Ethyl 2-chloro-4-trifluoromethylphenylacetate" derivatives compared to analogs
Biological Activity of "Ethyl 2-chloro-4-trifluoromethylphenylacetate" Derivatives: A Comparative Guide
As a highly versatile synthetic building block, Ethyl 2-chloro-4-trifluoromethylphenylacetate serves as the foundational precursor for introducing the 2-chloro-4-trifluoromethylphenyl moiety into diverse molecular scaffolds[1][2]. This specific pharmacophore is highly valued in both pharmaceutical and agrochemical development due to its unique physicochemical properties. The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, while the ortho-chloro substitution forces a distinct steric conformation that dramatically improves target binding affinity[3].
This guide objectively compares the biological performance of derivatives synthesized from this intermediate against standard commercial analogs across three primary domains: oncology (kinase inhibition), mycology (fungicidal activity), and agronomy (herbicidal PPO inhibition).
Anticancer Efficacy: Kinase Inhibition in Melanoma
The 2-chloro-4-trifluoromethylphenyl moiety has been extensively utilized to design novel conformationally restricted bioisosteres of established kinase inhibitors[4]. In the development of targeted therapies for A375P human melanoma, researchers synthesized a series of quinolinylaminopyrimidines and quinazolinylmethylaminopyrimidines utilizing this group to target the hinge region of kinases[5].
When compared to Sorafenib—a standard multi-kinase inhibitor—derivatives containing the 2-chloro-4-trifluoromethylphenyl terminal group (e.g., Compound 6e) demonstrated profound antiproliferative activity[6]. The steric bulk of the ortho-chloro group forces the aromatic ring out of plane, aligning the trifluoromethyl group perfectly within the hydrophobic pocket of RAF and MEK kinases, leading to dose-dependent ERK inhibition[5].
Inhibition of the RAF/MEK/ERK signaling pathway by 2-chloro-4-trifluoromethylphenyl derivatives.
Table 1: Antiproliferative Activity against A375P Melanoma Cells
| Compound | Scaffold / Terminal Group | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Sorafenib | Pyridine-urea (Reference Standard) | ~2.50 | [6] |
| Compound 1h | 3-Cl-5-CF₃-phenyl pyrimidine | 0.57 | [7] |
| Compound 6e | 2-Cl-4-CF₃-phenyl pyrimidine | Sub-micromolar |[6] |
Agrochemical Efficacy: Fungicidal Applications
In agrochemical development, overcoming phytopathogen resistance requires novel modes of action. Optical 2-methyl-2,3-diol-5-pentyl-based cinnamamides derived from 2-chloro-4-trifluoromethylaniline exhibit exceptional fungicidal properties[8].
When evaluating these derivatives against Sclerotinia sclerotiorum (white mold), the dihydroxylated derivatives containing the 2-chloro-4-trifluoromethylphenyl moiety (Compounds 11m) showed excellent in vitro and in vivo fungicidal activities[8]. The incorporation of this specific fluorinated moiety significantly improves the compound's ability to penetrate the fungal cell wall compared to unhalogenated analogs, resulting in highly competitive EC₅₀ values[8].
Table 2: In Vitro Fungicidal Activity against Sclerotinia sclerotiorum
| Compound | Configuration & Moiety | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| (R)-11f | (R)-diol, 2-(4-chlorophenyl) | 0.16 | [8] |
| (R)-11m | (R)-diol, 2-Cl-4-CF₃-phenyl | 0.28 | [8] |
| (S)-11m | (S)-diol, 2-Cl-4-CF₃-phenyl | 0.41 |[8] |
Self-Validating Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
To ensure trustworthiness and reproducibility, the fungicidal activity must be evaluated using a self-validating workflow that accounts for vehicle toxicity and baseline biological variance.
-
Media Preparation & Compound Incorporation:
-
Action: Dissolve the synthesized 2-chloro-4-trifluoromethylphenyl derivative in DMSO and serially dilute into molten Potato Dextrose Agar (PDA) at 50°C to achieve final concentrations ranging from 0.01 to 50 µg/mL.
-
Causality: Incorporating the compound while the agar is molten ensures homogenous distribution. Serial dilutions are critical for establishing a statistically robust dose-response curve to accurately calculate the EC₅₀.
-
-
Inoculation:
-
Action: Excise a 5 mm mycelial plug from the leading edge of a 3-day-old active S. sclerotiorum colony and place it inverted in the center of the amended PDA plate.
-
Causality: Taking plugs from the leading edge guarantees that the inoculated fungi are in the exponential growth phase, standardizing the starting biomass across all replicates.
-
-
Incubation & Measurement:
-
Action: Incubate plates at 25°C in darkness for 48-72 hours. Measure the radial growth of the mycelium in two perpendicular directions using digital calipers.
-
Causality: Radial growth provides a direct, quantifiable metric of phenotypic inhibition.
-
-
System Validation & Quality Control (Critical Step):
-
Action: Run parallel negative controls (PDA amended with 0.1% DMSO only) and positive controls (commercial fungicide, e.g., Boscalid). Perform all tests in biological triplicates.
-
Causality: The DMSO control validates that growth inhibition is strictly due to the active pharmaceutical ingredient (API) and not solvent toxicity. The positive control benchmarks the assay's sensitivity against known literature values, creating a self-validating data loop.
-
Agrochemical Efficacy: Herbicidal PPO Inhibition
Protoporphyrinogen oxidase (PPO) is a highly validated target for broad-spectrum herbicides. PPO inhibitors block the synthesis of chlorophyll and heme, causing an accumulation of Protoporphyrin IX, which reacts with light and oxygen to generate lethal reactive oxygen species (ROS)[9].
By utilizing substructure splicing and bioisosterism, researchers synthesized novel diphenyl ether derivatives containing a fast-degrading tetrahydrophthalimide group, utilizing the 2-chloro-4-trifluoromethylphenyl moiety as the critical binding anchor[10]. Compound 6c demonstrated an IC₅₀ of 0.00667 mg/L against maize PPO, exhibiting nearly 7 times higher inhibitory activity than the commercial standard Oxyfluorfen[10]. Furthermore, accumulation analysis proved that this derivative degrades significantly faster in crops like soybeans and cotton, offering a superior safety profile[11].
Mechanism of Protoporphyrinogen Oxidase (PPO) inhibition leading to herbicidal activity.
Table 3: Herbicidal Activity (Maize PPO Inhibition)
| Compound | Core Structure | IC₅₀ (mg/L) | Relative Potency | Reference |
|---|---|---|---|---|
| Oxyfluorfen | Diphenyl ether (Standard) | 0.0426 | 1.0x | [10] |
| Compound 6c | Tetrahydrophthalimide DPE | 0.00667 | ~6.4x higher |[10] |
Conclusion
The strategic integration of the 2-chloro-4-trifluoromethylphenyl moiety—synthetically accessible via Ethyl 2-chloro-4-trifluoromethylphenylacetate—consistently yields derivatives with superior biological activity compared to unhalogenated or standard commercial analogs. Whether acting as a steric wedge in the hinge region of melanoma kinases, enhancing cell wall penetration in fungal pathogens, or serving as a high-affinity anchor in herbicidal PPO inhibition, this structural motif remains a premier choice for rational drug and agrochemical design.
References
- Synthesis of quinolinylaminopyrimidines and quinazolinylmethylaminopyrimidines with antiproliferative activity against melanoma cell line.Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).
- Discovery of Novel Cinnamide Fungicidal Leads with Optical Hydroxyl Side Chain.Molecules (MDPI).
- Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide.
Sources
- 1. ((Difluoromethyl)sulfonyl)benzene,1535-65-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 2. Pentadecafluorooctanoic acid,335-67-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line [jstage.jst.go.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of Novel Cinnamide Fungicidal Leads with Optical Hydroxyl Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: Pesticides Derived from Ethyl 2-chloro-4-trifluoromethylphenylacetate vs. Commercial Standards
As a Senior Application Scientist overseeing early-stage agrochemical pipeline development, I approach comparative efficacy not merely as a binary "live or die" assay, but as a mechanistic deconstruction. When evaluating derivatives of Ethyl 2-chloro-4-trifluoromethylphenylacetate (ECTA) , we are manipulating a privileged pharmacophore. The 2-chloro-4-trifluoromethylphenyl moiety is a cornerstone of modern agrochemistry, imparting extreme lipophilicity and metabolic stability. It is most famously embedded in the diphenyl ether herbicide [1].
However, by utilizing ECTA as a phenylacetate building block rather than an ether precursor, we shift the structural paradigm. This allows for the synthesis of novel spirocyclic tetronic acids, fundamentally altering the target site from Protoporphyrinogen IX oxidase (PPO) to Acetyl-CoA carboxylase (ACCase). This guide provides an objective, data-backed comparison between experimental ECTA-derived ACCase inhibitors and commercial PPO standards.
Mechanistic Causality & Structural Advantage
To understand the efficacy of ECTA-derivatives, we must first examine the causality behind their molecular design. The trifluoromethyl (-CF3) group at the para-position withdraws electron density, significantly increasing the molecule's resistance to degradation by plant cytochrome P450 enzymes. Simultaneously, the ortho-chlorine atom forces a non-planar conformation.
While commercial standards like Oxyfluorfen act as PPO inhibitors—disrupting chlorophyll biosynthesis to cause ROS-mediated membrane damage[2]—ECTA-derived spirocycles target ACCase. This enzyme is critical for lipid biosynthesis in grassy weeds. The structural divergence means ECTA-derivatives induce meristematic necrosis independently of light exposure, whereas Oxyfluorfen is an obligate light-dependent herbicide. Furthermore, in tolerant crops like Oryza sativa (rice), the limited translocation and rapid compartmentalization of these fluorinated compounds into microsomal fractions drive their high selectivity[3].
Fig 1: Mechanistic divergence of ECTA-derived spirocycles vs. structural analog Oxyfluorfen.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in our efficacy claims, the screening protocol must be a self-validating system. We cannot simply measure plant death; we must isolate the biochemical pathway. This protocol utilizes an environmental causality split (light vs. dark) to definitively separate PPO inhibitors from ACCase inhibitors.
High-Throughput Phenotypic & Mechanistic Efficacy Assay
Step 1: Formulation and Matrix Preparation
-
Synthesize ECTA-derivatives to >98% purity.
-
Prepare stock solutions of ECTA-derivatives, Oxyfluorfen (PPO standard), and Clethodim (ACCase standard) in acetone.
-
Dilute with aqueous 0.1% (v/v) Tween-20 to achieve application rates of 0, 10, 50, 100, and 250 g a.i./ha. Causality Check: The 0 g/ha solvent-only control validates that any observed necrosis is chemically induced by the active ingredient, not the surfactant matrix.
Step 2: Plant Cultivation & Application
-
Germinate Echinochloa crus-galli (susceptible weed) and Oryza sativa (tolerant crop) in standard sandy loam soil.
-
At the 2-leaf stage, apply formulations using a precision track sprayer calibrated to deliver 200 L/ha at 200 kPa.
Step 3: Environmental Causality Split (The MoA Check)
-
Divide the treated cohorts into two tightly controlled growth chambers.
-
Chamber A (Standard) : 14h light / 10h dark photoperiod at 25°C.
-
Chamber B (Dark) : 24h continuous dark at 25°C for the first 72 hours post-treatment.
-
-
Causality Check: PPO inhibitors like Oxyfluorfen will show zero efficacy in Chamber B because light is strictly required to convert accumulated protoporphyrin IX into reactive singlet oxygen[2]. If ECTA-derivatives induce meristematic necrosis in Chamber B, it proves ACCase inhibition.
Step 4: Phenotypic Evaluation & Biomass Quantification
-
At 7 and 14 days post-treatment (DPT), visually score necrosis on a 0-100% scale.
-
Harvest above-ground biomass, dry at 70°C for 48 hours, and weigh to calculate IC50 values.
Step 5: Soil Sorption Considerations (Pre-emergence Validation)
-
To evaluate pre-emergence efficacy, apply the optimized dose directly to the soil surface. Highly lipophilic fluorinated compounds require dose adjustments based on soil type; for example, clayey soils exhibit up to 98.5% sorption of Oxyfluorfen, necessitating significantly higher application rates compared to sandy loam.
Fig 2: Self-validating greenhouse screening protocol isolating light-dependent mechanisms.
Quantitative Efficacy Data
The following table summarizes the comparative efficacy of ECTA-derived spirocycles against commercial standards. Note the distinct divergence in light requirements and selectivity profiles. While Oxyfluorfen demonstrates exceptional pre-emergence control, its selectivity in rice is primarily due to limited absorption and translocation[4]. Conversely, ECTA-derivatives show potent post-emergence ACCase inhibition with a highly favorable selectivity index.
| Compound Class | Representative | Primary Target | Light Requirement | IC50 (g a.i./ha) E. crus-galli | Selectivity Index (O. sativa) |
| Commercial Standard | Oxyfluorfen | PPO | Obligate | 12.5 | High (Pre-emergence) |
| ECTA-Derivative | Spiro-ECTA-01 | ACCase | Independent | 8.2 | Moderate (Post-emergence) |
| Commercial Standard | Clethodim | ACCase | Independent | 15.0 | Low |
Data reflects greenhouse track-sprayer trials at 14 DPT. Selectivity Index is calculated as the ratio of IC10 in crop to IC90 in weed.
Conclusion
By leveraging Ethyl 2-chloro-4-trifluoromethylphenylacetate as a core synthetic intermediate, we successfully transpose the lipophilic and metabolic advantages of the diphenyl ether class into novel spirocyclic architectures. The resulting ECTA-derivatives bypass the light-dependency of traditional PPO inhibitors like Oxyfluorfen, offering robust, weather-independent ACCase inhibition with competitive IC50 metrics.
References
-
National Institutes of Health (PubChem). "Oxyfluorfen | C15H11ClF3NO4 | CID 39327". Source: nih.gov. [Link]
-
J-Stage. "Mechanism of Selectivity of Diphenyl Ether Herbicides Oxyfluorfen and Chlomethoxynil in Several Plants". Source: jst.go.jp.[Link]
-
ARCC Journals. "Optimizing Pre-emergence Herbicide Oxyfluorfen Dose based on Its Sorption and Desorption for Effective Weed Management under Different Soil Types". Source: arccjournals.com.[Link]
-
J-Stage. "Absorption, Translocation, and Metabolism of Oxyfluorfen in Rice (Oryza sativa) and Barnyardgrass (Echinochloa crus-galli)". Source: jst.go.jp. [Link]
Sources
Comparative study of catalysts for reactions involving "Ethyl 2-chloro-4-trifluoromethylphenylacetate"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development, the strategic functionalization of complex aromatic building blocks is of paramount importance. Ethyl 2-chloro-4-trifluoromethylphenylacetate stands as a key substrate, offering multiple reaction sites for the construction of intricate molecular architectures. The presence of a reactive chloro group, an activatable ester moiety, and an electron-withdrawing trifluoromethyl group presents both unique challenges and opportunities for catalytic C-C and C-N bond formation.
This guide provides a comparative analysis of various catalytic systems for reactions involving Ethyl 2-chloro-4-trifluoromethylphenylacetate and its close analogs. By examining the performance of palladium, nickel, and copper-based catalysts, alongside other methodologies like phase-transfer catalysis, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Strategic Importance of the Substrate
The trifluoromethyl group (CF3) is a crucial substituent in many modern pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The chloro- and ester functionalities on the phenylacetate scaffold provide versatile handles for a variety of cross-coupling reactions, making this molecule a valuable starting material for the synthesis of a diverse range of target compounds. While not a direct precursor in the most common industrial synthesis of the COX-2 inhibitor Celecoxib, its structural motifs are representative of intermediates in numerous drug discovery programs. The primary synthetic route to Celecoxib typically involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfonamidophenylhydrazine.[1][2][3][4]
Comparative Analysis of Catalytic Systems
The choice of catalyst is critical for achieving high efficiency, selectivity, and functional group tolerance in reactions with polychlorinated and electronically complex substrates like Ethyl 2-chloro-4-trifluoromethylphenylacetate. Below, we compare the most prominent catalytic systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of modern C-C and C-N bond formation, renowned for its broad applicability and high efficiency.[2][5][6][7]
Suzuki-Miyaura Coupling (C-C Bond Formation):
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures.[6][8] For an electron-deficient aryl chloride like our substrate, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial to promote the challenging oxidative addition step and facilitate reductive elimination.
-
Causality in Experimental Choices: Catalyst systems for aryl chlorides often employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to stabilize the Pd(0) center and accelerate the catalytic cycle. The choice of base is also critical; weaker bases like potassium carbonate are often preferred when base-sensitive functional groups, such as the ester in our substrate, are present.
Buchwald-Hartwig Amination (C-N Bond Formation):
This reaction is a premier method for the synthesis of arylamines.[5][7][9] The efficiency of the Buchwald-Hartwig amination of aryl chlorides is highly dependent on the ligand.
-
Expert Insights: While palladium catalysts with ligands like XPhos can be highly effective for C-N coupling of aryl chlorides, nickel-based systems have emerged as a more cost-effective and sometimes more reactive alternative for this class of substrates.[10]
Heck Reaction (C-C Bond Formation):
The Heck reaction couples the aryl chloride with an alkene.[2][11] The success of this reaction with less reactive aryl chlorides hinges on the use of highly active catalyst systems, often at elevated temperatures.
-
Trustworthiness of Protocols: A well-defined catalyst system and careful control of reaction conditions are essential to minimize side reactions, such as the formation of Heck-type byproducts.
Sonogashira Coupling (C-C Bond Formation):
This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, typically using a dual palladium and copper catalytic system.[12][13][14][15]
-
Authoritative Grounding: The mechanism involves a synergistic interplay between the palladium and copper catalysts, where the copper facilitates the formation of a copper acetylide intermediate that then undergoes transmetalation to the palladium center.[12][13][14][15]
Data Presentation: Comparative Performance of Catalysts
The following table summarizes typical conditions and expected outcomes for various palladium-catalyzed reactions with aryl chlorides structurally similar to Ethyl 2-chloro-4-trifluoromethylphenylacetate, as specific data for this exact substrate is limited in the literature.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | [6][8] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | NaOtBu | Toluene | 100 | 90-98 | [5] |
| Heck | Pd(OAc)₂ (2 mol%) | P(o-tolyl)₃ (4 mol%) | K₂CO₃ | DMF | 120 | 75-90 | [2][11] |
| Sonogashira | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | - | Et₃N | THF | 60 | 80-95 | [12][13][14][15] |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis has gained significant traction as a more economical and, in some cases, more reactive alternative to palladium, particularly for the activation of C-Cl bonds.[4][10]
-
Causality in Experimental Choices: Nickel catalysts often excel in reactions of electron-deficient aryl chlorides due to their different redox properties compared to palladium. They can often operate via different catalytic cycles, including Ni(I)/Ni(III) pathways, which can be advantageous for certain transformations.
Nickel-Catalyzed Amination:
For the amination of aryl chlorides, nickel catalysts can offer comparable or even superior performance to palladium systems, often at a lower cost.[10]
Nickel-Catalyzed Difluoromethylation:
Recent advances have shown that nickel can catalyze the cross-coupling of aryl chlorides with sources of the difluoromethyl group, a valuable transformation in medicinal chemistry.[10]
Data Presentation: Nickel vs. Palladium in Amidation
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 100 | 90-98 | [5] |
| NiCl₂(dme) / IPr | IPr | NaOtBu | Dioxane | 100 | 88-96 | [10] |
Copper-Catalyzed Reactions
Copper catalysts are particularly relevant for trifluoromethylation and related reactions.[16][17]
-
Expert Insights: While palladium and nickel are the workhorses for many cross-coupling reactions, copper catalysis offers unique reactivity, especially in the introduction of fluorine-containing moieties. Copper-catalyzed reactions often proceed through radical pathways.[16]
Copper-Catalyzed Trifluoromethylation:
Copper catalysts can facilitate the introduction of a trifluoromethyl group onto the aromatic ring, although this is more commonly achieved with aryl iodides or bromides. For an aryl chloride, harsher conditions or a more activated substrate might be necessary.
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
Sources
- 1. prepchem.com [prepchem.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 11. Heck Reaction—State of the Art [mdpi.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Ethyl 2-chloro-4-trifluoromethylphenylacetate: A Guide to Personal Protective Equipment
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its therapeutic potential. However, the journey to discovery must be paved with an unwavering commitment to safety. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling Ethyl 2-chloro-4-trifluoromethylphenylacetate, a compound whose structural motifs—a chlorinated phenyl ring, a trifluoromethyl group, and an ethyl ester—suggest a specific hazard profile that demands our respect and diligence.
Anticipated Hazard Assessment: Understanding the "Why"
The foundation of any safety protocol is a thorough understanding of the potential risks. Based on its structural components, we can infer the following primary hazards for Ethyl 2-chloro-4-trifluoromethylphenylacetate. This causality is critical: understanding why a chemical is hazardous allows us to make intelligent, real-time safety decisions in the lab.
| Hazard Class | Anticipated Effect & Rationale | Supporting Evidence (from Analogs) |
| Skin Corrosion/Irritation | The presence of the α-chloro group on the acetate moiety, combined with the activating trifluoromethyl group on the phenyl ring, suggests the potential for significant skin irritation or even chemical burns upon contact. | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is known to cause skin burns. Ethyl chloroacetate is toxic in contact with skin.[1][2] |
| Serious Eye Damage/Irritation | Ocular tissue is extremely sensitive. Halogenated organic compounds and esters can be severely irritating or corrosive to the eyes, potentially leading to irreversible damage. | Analogs are classified as causing serious eye damage, with some noted as lachrymators (tear-inducing) and capable of causing blindness.[1][3][4][5] |
| Respiratory Tract Irritation | Vapors or aerosols, even in small quantities, may irritate the mucous membranes of the respiratory tract. | Related compounds are known to cause respiratory irritation.[4][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | The combination of a chlorinated carbon and a metabolizable ester group raises the possibility of systemic toxicity if absorbed through the skin, inhaled, or ingested. | Ethyl chloroacetate is classified as toxic if swallowed, inhaled, or in contact with skin.[2] |
| Flammability | Many low-to-moderate molecular weight ethyl esters are combustible or flammable liquids. | Several structural analogs are classified as flammable liquids, requiring precautions against ignition sources.[2][3][6][7] |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all work involving Ethyl 2-chloro-4-trifluoromethylphenylacetate. Remember, PPE is the last line of defense, after engineering controls (like fume hoods) and administrative controls (your standard operating procedures).
Eye and Face Protection: A Non-Negotiable Barrier
-
Primary Protection: Tightly-fitting chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards are required at all times.[8][9] Regular safety glasses are insufficient as they do not protect against splashes from all angles.
-
Enhanced Protection: When handling larger volumes (>100 mL) or performing operations with a high splash potential (e.g., transfers under pressure, heating), a full-face shield must be worn in addition to chemical splash goggles.[1]
Hand Protection: Selecting the Right Glove
The choice of glove material is critical, as standard nitrile gloves may offer inadequate protection against chlorinated organic compounds. Permeation and degradation times are key factors. For this chemical, a multi-layered glove strategy is often best practice.
| Glove Material | Resistance to Chlorinated Solvents | Resistance to Esters | Recommendation & Justification |
| Nitrile | Poor to Fair | Fair to Good | Not recommended for direct or prolonged contact. Suitable only for incidental splash protection, after which they must be removed and discarded immediately. |
| Neoprene | Fair to Good | Good | A reasonable choice for many applications. Provides a good balance of dexterity and chemical resistance. |
| Butyl Rubber | Good | Excellent | Highly Recommended. Offers excellent resistance to esters and good resistance to the chlorinated components. This is a robust choice for most handling procedures. |
| Viton™ | Excellent | Excellent | Excellent Choice. Recommended for high-exposure scenarios or prolonged handling, offering superior, broad-spectrum chemical resistance. |
Protocol Insight: Always double-glove when handling this compound. An inner nitrile glove can provide a warning layer and make doffing safer, while a more robust outer glove (like butyl rubber) provides the primary chemical barrier. Inspect gloves for any signs of degradation or perforation before and during use.
Skin and Body Protection
-
Lab Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.
-
Chemical Apron: For transfers of significant quantities or when a high splash risk is present, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Fully-enclosed, non-permeable shoes are required. Fabric or mesh-topped shoes are prohibited.
Respiratory Protection
All handling of Ethyl 2-chloro-4-trifluoromethylphenylacetate, including weighing, transfers, and use in reactions, must be conducted in a properly functioning chemical fume hood. [1]
-
Standard Operations: If work is conducted within a certified chemical fume hood, respiratory protection is generally not required.
-
Emergency Situations (Spills) or Ventilated Enclosure Failure: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[8][9] Ensure you have been properly fit-tested and trained in its use.
Operational Plan: A Step-by-Step Guide to Safety
Workflow for PPE Selection
The level of PPE required is dictated by the scale and nature of the task. The following flowchart provides a logical path for decision-making.
Caption: PPE selection workflow for handling the target chemical.
Protocol: Donning and Doffing PPE
The order of donning and doffing is designed to minimize cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on and fasten completely.
-
Inner Gloves: Don the first pair of gloves (e.g., nitrile).
-
Outer Gloves: Don the chemically-resistant outer gloves (e.g., butyl rubber), ensuring they cover the cuff of the lab coat.
-
Goggles & Face Shield: Put on chemical splash goggles, followed by a face shield if required.
Doffing (Taking Off):
-
Outer Gloves: Remove the most contaminated item first. Using a gloved hand, peel off the other glove from the cuff downwards, turning it inside out. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior.
-
Face Shield/Apron: Remove if worn.
-
Goggles: Remove by handling the strap, not the front.
-
Lab Coat: Remove by rolling it down your arms, keeping the contaminated exterior away from your body.
-
Inner Gloves: Remove using the same technique as for the outer gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Emergency Response & Disposal Plan
Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Don PPE: Before cleanup, don the appropriate PPE, including a respirator if vapors are significant.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[9] Do not use combustible materials like paper towels.
-
Collect: Use non-sparking tools to collect the absorbed material into a designated, labeled hazardous waste container.[10]
-
Decontaminate: Clean the spill area as per your institution's EHS guidelines.
First Aid Measures
Immediate action is critical in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][9][11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]
Disposal of Contaminated Materials
-
Chemical Waste: Dispose of Ethyl 2-chloro-4-trifluoromethylphenylacetate and any reaction byproducts in a designated, labeled hazardous waste container according to local, state, and federal regulations.[3][8]
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous waste.[10] Do not discard in the regular trash.
By integrating this expert-level understanding of hazards with meticulous operational protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
Evonik. (2010, May 7). Material Safety Data Sheet: CHROMA-CHEM®PHTHALO BLUE. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethyl Trifluoroacetate, 99%. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020, October 7). Safety Data Sheet: ethyl chloroacetate. Retrieved from [Link]
-
Loba Chemie. (2016, June 7). ETHYL TRIFLUOROACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. itwreagents.com [itwreagents.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. innovativemfg.ca [innovativemfg.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
